4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNMNRVNVCHWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551301 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-34-9 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrimidine scaffolds are integral to the structure of DNA and RNA and are found in numerous bioactive molecules.[1] This particular compound, with its reactive chloro and carboxylic acid functionalities, serves as a versatile building block in the synthesis of more complex molecules, particularly kinase inhibitors for therapeutic applications.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, process development, and drug design. This guide provides a detailed analysis of these core properties, blending established data with practical experimental protocols from the perspective of a senior application scientist.
Chemical Identity and Structure
A clear identification of a compound is the foundation of all subsequent research. The structural and naming conventions for this molecule are outlined below.
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
Key Identifiers:
| Identifier | Value |
| CAS Number | 74840-34-9[3] |
| Molecular Formula | C₆H₅ClN₂O₂S[3] |
| Molecular Weight | 204.64 g/mol [3] |
| IUPAC Name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid |
| InChI | InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)[4] |
| InChIKey | Not readily available in search results. |
Core Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various experimental and physiological environments.
| Property | Value / Description | Significance |
| Appearance | White to off-white solid[4] | Provides a preliminary check for purity. |
| Density | 1.59 g/cm³[4] | Important for process calculations and formulation. |
| pKa | 1.36 ± 0.32 (Predicted)[3][4] | Indicates a relatively strong carboxylic acid. Crucial for predicting ionization state, solubility at different pH values, and interaction with biological targets. |
| Storage | Store at -20°C under nitrogen, away from moisture.[4] Dry, sealed place.[5][6] | Highlights the need for controlled conditions to prevent degradation. |
Solubility Profile
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. Pyrimidine derivatives, especially those with limited hydrogen bonding capacity, often exhibit poor aqueous solubility.[7]
Expert Insight: The low predicted pKa suggests that the compound's solubility will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated to its carboxylate form, which is expected to be significantly more water-soluble than the neutral form. This is a key consideration for designing in vitro biological assays and formulation strategies.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol establishes the equilibrium solubility of a compound, which is a fundamental parameter in drug discovery.[8]
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) and organic solvents (e.g., DMSO, Methanol).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test medium in a glass vial.[9] The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.[8][9]
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound at known concentrations, typically dissolved in a 50:50 mixture of acetonitrile and the test medium.[9]
-
Dilute the filtered supernatant with the same solvent mixture.
-
Analyze the samples and standards using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or High-Performance Liquid Chromatography (HPLC).[9]
-
-
Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.[9]
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) quantifies the acidity of a molecule. For a carboxylic acid, it is the pH at which the protonated (acid) and deprotonated (carboxylate) forms are present in equal concentrations.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and common method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.[10][11]
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/DMSO if aqueous solubility is low. The final concentration should be around 1-10 mM.[11]
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with an inert gas like nitrogen to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[11]
-
-
Titration:
-
Begin stirring the solution gently.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10][12] This is derived from the Henderson-Hasselbalch equation, where pH = pKa when the concentrations of the acid and its conjugate base are equal.[10]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectral Data for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.
-
Mass Spectrometry (MS): For this compound (C₆H₅ClN₂O₂S), the expected exact mass is approximately 203.97 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at about one-third the intensity of the M peak) and one sulfur atom.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[13]
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the methyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1720-1700 cm⁻¹.
-
C=N and C=C Stretch (Pyrimidine Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A band in the 1300-1200 cm⁻¹ region.
-
C-Cl Stretch: A band typically found in the 800-600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple:
-
A singlet for the pyrimidine ring proton (C6-H), likely in the aromatic region (~8.5-9.0 ppm).
-
A singlet for the methylthio (-SCH₃) protons, further downfield (~2.5-3.0 ppm).
-
A very broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (often >10 ppm) and may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).
-
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should always be consulted, general handling precautions for this class of compounds are essential.[5][14]
-
Hazards: May cause skin, eye, and respiratory irritation.[5][15] The toxicological properties have not been thoroughly investigated.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15]
-
Storage: Store in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[4][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a valuable synthetic intermediate with a distinct set of physicochemical properties. Its characterization is defined by its solid nature, relatively strong acidic pKa, and pH-dependent solubility. A comprehensive understanding and experimental validation of these properties, using the protocols outlined in this guide, are critical for scientists and researchers aiming to leverage this molecule in drug discovery and chemical synthesis. Accurate data on solubility and pKa, in particular, inform rational decisions in assay development, formulation, and the prediction of in vivo behavior, ultimately accelerating the research and development process.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 74840-34-9 [m.chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. CAS 880613-19-4 | 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide - Synblock [synblock.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.williams.edu [web.williams.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. bjoka-vip.com [bjoka-vip.com]
- 15. fishersci.com [fishersci.com]
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid CAS number and structure
An In-Depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique trifunctionalized pyrimidine scaffold, featuring a reactive chlorine atom, a methylthio group, and a carboxylic acid moiety, offers versatile opportunities for synthetic modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly as a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Compound Identification and Physicochemical Properties
The initial step in utilizing any chemical compound is to confirm its identity and understand its fundamental properties. This compound is a well-characterized molecule with established identifiers.
Chemical Structure and Identifiers
The structure consists of a pyrimidine ring substituted at position 4 with a chlorine atom, at position 2 with a methylthio (-SCH₃) group, and at position 5 with a carboxylic acid (-COOH) group.
A summary of its key identifiers and properties is presented in Table 1.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 74840-34-9 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O₂S | [1][2] |
| Molecular Weight | 204.63 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| Predicted pKa | 1.36 ± 0.32 | [1] |
| Appearance | White to off-white solid | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the hydrolysis of its corresponding ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0). The ester itself is a crucial intermediate, and its preparation is a key upstream process.[4][5]
Synthesis of the Precursor: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
A common and efficient method involves a two-step procedure starting from readily available commercial reagents.[4]
-
Step 1: Condensation Reaction. The synthesis begins with the condensation of S-methylisothiourea and diethyl ethoxymethylenemalonate. This reaction is conducted under basic conditions, typically using a sodium alkoxide like sodium ethoxide in ethanol. The base serves to deprotonate the active methylene group of the malonate, initiating a nucleophilic attack on the isothiourea, leading to the formation of a 4-oxopyrimidine sodium salt.
-
Step 2: Chlorination. The intermediate pyrimidine salt is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux conditions.[4] This step converts the 4-oxo group into the desired 4-chloro derivative, yielding the ethyl ester precursor.[4]
The rationale for using POCl₃ is its effectiveness in converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides, a standard and widely adopted transformation in heterocyclic chemistry.
Workflow for Precursor Synthesis
The following diagram illustrates the synthetic workflow for the ethyl ester precursor.
Caption: Synthetic workflow for the ethyl ester precursor.
Final Step: Hydrolysis to the Carboxylic Acid
The final step is the saponification (hydrolysis) of the ethyl ester group of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4]
Role as a Key Building Block
The compound's three distinct functional groups offer orthogonal reactivity:
-
4-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SₙAr) reactions. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse side chains.
-
5-Carboxylic Acid Group: This group can be converted into amides, esters, or other derivatives. The presence of a carboxylic acid can also be critical for interacting with biological targets or improving the pharmacokinetic properties of a drug candidate.[6]
-
2-Methylthio Group: While less reactive than the chloro group, the methylthio group can be oxidized to sulfoxides or sulfones, or potentially displaced under specific conditions, offering another handle for modification.
Application in Kinase Inhibitor Synthesis
A notable application of this compound's ester precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives.[4] These scaffolds are central to the development of various kinase inhibitors, which are a major class of anti-cancer drugs.[4] For instance, it has been used in synthetic routes targeting Raf kinases, which are involved in cell proliferation signaling pathways.[4] The ability to readily modify the pyrimidine ring is crucial for tuning the selectivity and potency of these inhibitors.
The diagram below illustrates the logical flow from the core compound to a potential therapeutic agent.
Caption: Role as a precursor in multi-step drug synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.
Hazard Identification
Table 2: General Safety and Handling Recommendations
| Precautionary Measure | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, protective gloves, and a lab coat. | [7][8] |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. | [7][9] |
| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if symptoms persist. | [7][8][9] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [3][7][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [7] |
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and versatile reactivity provide medicinal chemists with a reliable and adaptable scaffold for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for any research scientist or drug development professional looking to leverage its potential in creating the next generation of therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. Thio pyrimidine [m.chemicalbook.com]
- 3. csnvchem.com [csnvchem.com]
- 4. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 5. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Core: A Deep Dive into 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Rise of a Key Intermediate
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of therapeutic agents. The functionalization of the pyrimidine ring offers a versatile platform for the design of molecules with tailored pharmacological profiles, leading to their prevalence in drugs targeting a wide range of diseases, from cancer to viral infections.[1]
Within this critical class of compounds, 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid and its corresponding ethyl ester have emerged as pivotal building blocks in the synthesis of complex, high-value pharmaceuticals. The strategic placement of a reactive chloro group, a modifiable methylthio group, and a versatile carboxylic acid (or ester) functionality makes this scaffold particularly amenable to a variety of synthetic transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and, most importantly, the application of this key intermediate in the development of targeted therapies, with a particular focus on its role in the synthesis of kinase inhibitors.
Synthesis and Physicochemical Properties: From Building Blocks to a Versatile Scaffold
The most common route to this compound involves a multi-step synthesis, typically starting from the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate. This is followed by chlorination and subsequent hydrolysis of the resulting ester.
Synthetic Pathway Overview
The synthesis can be conceptualized in the following key stages:
-
Pyrimidine Ring Formation: The initial step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base to form the sodium salt of 4-oxo-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.[1]
-
Chlorination: The resulting 4-oxopyrimidine is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to introduce the reactive chlorine atom at the 4-position, yielding ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1]
-
Hydrolysis: The final step to obtain the title compound is the hydrolysis of the ethyl ester, typically achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidic workup to protonate the carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This protocol is a representative procedure for the synthesis of the ethyl ester intermediate.
-
Step 1: Condensation: To a solution of sodium ethoxide in ethanol, S-methylisothiourea sulfate and diethyl ethoxymethylene malonate are added. The mixture is refluxed for several hours. After cooling, the precipitated sodium salt of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is collected by filtration.
-
Step 2: Chlorination: The dried sodium salt is suspended in a suitable solvent (e.g., toluene) with a tertiary amine base (e.g., triethylamine). Phosphorus oxychloride is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux for a specified period.[2] After completion, the reaction is carefully quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Experimental Protocol: Hydrolysis to this compound
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid.
-
To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent mixture (e.g., tetrahydrofuran and water), an aqueous solution of a base such as lithium hydroxide or sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂S | [3] |
| Molecular Weight | 204.63 g/mol | [3] |
| Appearance | White to off-white solid | |
| CAS Number | 74840-34-9 | [3] |
| pKa (Predicted) | 1.36 ± 0.32 | [3] |
| ¹H NMR (Predicted) | δ (ppm): 8.9 (s, 1H, pyrimidine-H), 2.6 (s, 3H, S-CH₃) | |
| ¹³C NMR (Predicted) | δ (ppm): 172 (C=O), 168 (C-Cl), 165 (C-S), 158 (C-H), 118 (C-COOH), 14 (S-CH₃) | |
| IR (KBr, cm⁻¹) | ~3400-2400 (O-H stretch, broad), ~1700 (C=O stretch), ~1550 (C=N stretch) | |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 205.0 |
Note: Spectroscopic data for the carboxylic acid is predicted or based on typical values for similar functional groups. For the corresponding ethyl ester (CAS 5909-24-0), extensive experimental spectroscopic data is available in public databases such as PubChem.[4]
Reactivity and Synthetic Applications: A Versatile Chemical Handle
The chemical reactivity of this compound is dominated by the three functional groups present on the pyrimidine ring.
-
The 4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylic acid group activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its utility in building more complex molecular architectures.
-
The 2-Methylthio Group: The methylthio group is generally less reactive than the 4-chloro group. However, it can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are more electron-withdrawing and can themselves act as leaving groups in nucleophilic substitution reactions, providing an additional point for molecular diversification.
-
The 5-Carboxylic Acid Group: The carboxylic acid functionality can undergo standard transformations, such as esterification, amidation, or reduction to the corresponding alcohol. This allows for the introduction of a variety of side chains and further functionalization.
Figure 1: Reactivity overview of this compound.
Role in Drug Discovery and Development: Enabling Targeted Therapies
The primary application of this compound and its derivatives in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]
Case Study: Palbociclib (Ibrance®)
Palbociclib is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) developed by Pfizer.[6] It is approved for the treatment of certain types of breast cancer.[6] The synthesis of Palbociclib prominently features a derivative of this compound.
The pyrimidine core of Palbociclib is constructed using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting material. The 4-chloro position is displaced by an amine, and subsequent transformations build the fused pyridopyrimidine ring system that is characteristic of this class of CDK4/6 inhibitors.
Mechanism of Action of Palbociclib:
Palbociclib selectively inhibits CDK4 and CDK6. In the cell cycle, CDK4 and CDK6 form complexes with cyclin D, which then phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of cancer cells.[4][7]
Figure 2: Simplified CDK4/6 signaling pathway and the mechanism of action of Palbociclib.
Other Applications
The versatility of the this compound scaffold has led to its use in the synthesis of inhibitors for other kinases as well, such as those involved in signaling pathways mediated by PDGF, FGF, and EGF.[8] Its application also extends to the synthesis of compounds with potential as anticancer, antiviral, and antibacterial agents.[1] For instance, it has been used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives which are inhibitors of Raf kinases, another important target in cancer therapy.[1]
| Drug/Compound Class | Target(s) | Therapeutic Area |
| Palbociclib | CDK4/6 | Oncology (Breast Cancer) |
| Avanafil Intermediate | PDE5 | Men's Health (Erectile Dysfunction) |
| Pyrido[2,3-d]pyrimidin-7-ones | Raf Kinases | Oncology |
| Various Kinase Inhibitors | PDGF, FGF, EGF receptors | Oncology |
Conclusion
This compound is a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its unique combination of reactive sites allows for the efficient and versatile construction of complex molecules with significant therapeutic potential. As our understanding of the molecular drivers of disease continues to grow, the demand for such strategic building blocks will undoubtedly increase. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of this key intermediate is not just beneficial, but essential for the continued innovation of targeted therapies that can address unmet medical needs.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid(61727-33-1) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. csnvchem.com [csnvchem.com]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid and Its Derivatives
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a privileged structure in the design of novel therapeutics. Among the myriad of pyrimidine-based starting materials, 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives have emerged as particularly valuable intermediates in the synthesis of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this important class of molecules, with a focus on their applications in oncology and beyond.
The strategic placement of a chloro, a methylthio, and a carboxylic acid group on the pyrimidine ring provides a unique combination of reactive sites for chemical modification. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, ether, and other functionalities. The methylthio group at the 2-position can be oxidized to a sulfoxide or sulfone, further modulating the electronic properties and biological activity of the molecule. Finally, the carboxylic acid at the 5-position offers a handle for amide bond formation, esterification, or other transformations, enabling the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide will delve into the synthetic strategies employed to access a range of derivatives from the this compound core, with a particular focus on the synthesis of a key precursor to the blockbuster anticancer drug, Palbociclib. Furthermore, we will explore the diverse biological activities exhibited by these derivatives, including their potent anticancer and antimicrobial effects, supported by quantitative data and detailed experimental protocols.
Synthetic Pathways: From Core Scaffold to Bioactive Derivatives
The chemical versatility of this compound allows for the generation of a diverse library of derivatives through a variety of synthetic transformations. This section will detail the synthesis of key classes of derivatives, including a pivotal intermediate in the synthesis of the CDK4/6 inhibitor, Palbociclib.
Synthesis of a Key Palbociclib Precursor
Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is a frontline treatment for certain types of breast cancer. A crucial step in its synthesis involves the use of a derivative of this compound. The following is a representative synthetic route to a key intermediate.
Experimental Protocol: Synthesis of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate
-
Reaction Setup: To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol, add cyclopentylamine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The residue can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
This nucleophilic substitution of the C4-chloro group with cyclopentylamine is a critical step in building the core structure of Palbociclib.
Caption: Synthesis of a key Palbociclib precursor.
Synthesis of 4-Anilino-2-(methylthio)pyrimidine-5-carboxamide Derivatives
The substitution of the C4-chloro group with various anilines, followed by amidation of the C5-carboxylic acid, can lead to a diverse range of derivatives with potential biological activities.
Experimental Protocol: General procedure for the synthesis of 4-anilino-2-(methylthio)pyrimidine-5-carboxamides
-
Step 1: Nucleophilic Aromatic Substitution: React this compound (1.0 eq) with a substituted aniline (1.1 eq) in the presence of a base such as potassium carbonate (2.0 eq) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100-120 °C). Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and acidify to precipitate the 4-anilino-2-(methylthio)pyrimidine-5-carboxylic acid intermediate.
-
Step 2: Amide Coupling: Activate the carboxylic acid of the intermediate from Step 1 using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable aprotic solvent like dichloromethane (DCM) or DMF. Then, add the desired amine (1.2 eq) and a tertiary amine base like triethylamine (2.0 eq). Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by crystallization or column chromatography.
Caption: General synthesis of 4-anilino-5-carboxamide derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs targeting various aspects of cancer cell biology. Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases.
Kinase Inhibition:
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.[1]
The linkage of the this compound scaffold to the development of Palbociclib, a CDK4/6 inhibitor, highlights the potential of its derivatives in targeting cell cycle machinery. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding pocket of the kinase, and the pyrimidine ring is particularly adept at forming key hydrogen bond interactions within this pocket.
Cytotoxicity Against Cancer Cell Lines:
The anticancer potential of these derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2][3][4][5][6]
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilino-5-(morpholin-4-yl)carbonyl-2-(methylthio)pyrimidine | MCF-7 (Breast) | 5.2 | Fictional Data for Illustrative Purposes |
| 4-(4-Fluorobenzylamino)-2-(methylthio)pyrimidine-5-carboxamide | HCT116 (Colon) | 8.7 | Fictional Data for Illustrative Purposes |
| 4-(Cyclopropylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylic acid | A549 (Lung) | 12.1 | Fictional Data for Illustrative Purposes |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity
In addition to their anticancer properties, pyrimidine derivatives have a long history as antimicrobial agents. The structural similarity to nucleobases allows them to potentially interfere with microbial nucleic acid synthesis or other essential metabolic pathways. Derivatives of this compound have been investigated for their antibacterial and antifungal activities.[7][8]
Mechanism of Action:
The precise mechanisms of antimicrobial action can vary. Some derivatives may inhibit essential enzymes in bacteria or fungi, while others may disrupt cell membrane integrity or interfere with DNA replication. The presence of the chloro and methylthio groups can be crucial for their antimicrobial efficacy.
In Vitro Antimicrobial Screening:
The antimicrobial activity of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(Thiazol-2-ylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | Staphylococcus aureus | 16 | Fictional Data for Illustrative Purposes |
| 4-Hydrazinyl-2-(methylthio)pyrimidine-5-carboxamide | Escherichia coli | 32 | Fictional Data for Illustrative Purposes |
| 4-Chloro-N-(pyridin-2-yl)-2-(methylthio)pyrimidine-5-carboxamide | Candida albicans | 8 | Fictional Data for Illustrative Purposes |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and valuable platform for the development of novel therapeutic agents. Its strategic functionalization allows for the facile synthesis of a diverse range of derivatives with significant biological activities. The successful application of a derivative of this core in the synthesis of the clinically approved anticancer drug Palbociclib underscores the immense potential of this chemical class in oncology.
Future research in this area should focus on the continued exploration of the structure-activity relationships of these derivatives to optimize their potency and selectivity against various therapeutic targets. The synthesis of novel libraries of compounds based on this scaffold, coupled with high-throughput screening against a broad range of biological targets, is likely to yield new lead compounds for the treatment of cancer, infectious diseases, and other unmet medical needs. The development of more efficient and environmentally friendly synthetic methodologies will further enhance the utility of this important class of molecules in drug discovery and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery and Agrochemical Synthesis
Abstract
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a pivotal heterocyclic building block, not defined by a direct biological mechanism of its own, but by the diverse and potent functionalities it imparts to a new generation of synthetic molecules. This technical guide provides an in-depth analysis of its chemical properties, synthetic utility, and the mechanisms of action of the key bioactive compounds derived from it. We will explore its critical role in the development of kinase inhibitors for oncology, modulators of nuclear receptors for autoimmune diseases, and specialized agrochemicals. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.
Introduction: The Pyrimidine Core in Bioactive Molecules
The pyrimidine ring is a fundamental pharmacophore, integral to the structure of DNA and RNA, and consequently, a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow for precise interactions with a wide array of biological targets. This compound (and its corresponding ethyl ester) has emerged as a particularly valuable starting material due to the differential reactivity of its substituents, enabling sequential and regioselective modifications. This allows for the systematic construction of complex molecular architectures with tailored pharmacological profiles.[2][3]
While this compound itself is not marketed as a therapeutic agent, its "mechanism of action" can be understood as its role as a versatile chemical intermediate that facilitates the synthesis of potent and selective drugs and agrochemicals.[4][5] This guide will delve into the synthetic applications of this pyrimidine derivative and the biological mechanisms of the resulting products.
Physicochemical Properties and Synthetic Reactivity
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features.
| Property | Value | Source |
| CAS Number | 74840-34-9 | [6][7] |
| Molecular Formula | C₆H₅ClN₂O₂S | [6][7] |
| Molecular Weight | 204.63 g/mol | [6][8] |
| Appearance | White to yellow solid | [9] |
The key to its versatility lies in the two reactive sites: the chloro group at the C4 position and the carboxylic acid at C5. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol functionalities.[3] The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The methylthio group at C2 is generally more stable but can also be displaced under certain conditions.[3]
Synthetic Workflow: From Intermediate to Bioactive Compound
The general workflow for utilizing this scaffold involves a multi-step process that leverages its reactive handles. The following diagram illustrates a typical synthetic approach.
Figure 1: A generalized synthetic workflow.
Mechanism of Action of Key Derivatives: Kinase Inhibition
A significant application of the this compound scaffold is in the synthesis of potent kinase inhibitors for cancer therapy.[9] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a crucial role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Derivatives of this pyrimidine have been shown to inhibit a range of kinases, including:
-
Raf kinases [9]
-
Cyclin-dependent kinases (CDKs), such as Cdk4 [10]
-
Receptor tyrosine kinases like PDGF, FGF, and EGF receptors [10]
The pyrimidine core often serves as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase. The substituents introduced via the chloro and carboxylic acid groups then extend into other regions of the active site to confer potency and selectivity.
Illustrative Signaling Pathway: The MAPK/ERK Pathway
The Raf kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. The following diagram illustrates how a pyrimidine-based inhibitor can block this pathway.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 74840-34-9 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 10. medchemexpress.com [medchemexpress.com]
discovery and history of pyrimidine carboxylic acids
An In-depth Technical Guide to the Discovery and History of Pyrimidine Carboxylic Acids
Introduction
The pyrimidine ring, a heterocyclic aromatic compound composed of four carbon and two nitrogen atoms, stands as a cornerstone of biochemistry and medicinal chemistry.[1][2] Its derivatives are fundamental components of life, forming the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA.[3][4] When a carboxylic acid functional group is appended to this vital scaffold, a class of molecules known as pyrimidine carboxylic acids is formed. These compounds bridge the gap between fundamental biological processes and cutting-edge therapeutic development.
This technical guide provides a comprehensive exploration of the . It traces their origins from the initial isolation of the parent heterocycle to the elucidation of key biosynthetic pathways and the development of sophisticated synthetic methodologies. For researchers, scientists, and drug development professionals, this guide offers not just a historical account, but a narrative of scientific inquiry that reveals the causality behind experimental choices and the evolution of a chemical class that continues to yield compounds of immense therapeutic and industrial value.[5][6][7]
Part 1: Foundational Discoveries in Pyrimidine Chemistry
The story of pyrimidine carboxylic acids begins with the foundational work on the parent pyrimidine ring. Although various pyrimidine derivatives were isolated from natural sources between 1837 and 1864, their chemical structures remained elusive.[1][8] The first significant breakthrough in understanding this class of compounds came from the laboratory.
The Dawn of Synthesis
The first laboratory synthesis of a pyrimidine derivative was achieved in 1879 by French chemist Charles-Adolphe Wurtz's student, Grimaux, who prepared barbituric acid by condensing urea and malonic acid in the presence of phosphorus oxychloride.[3][8] This seminal work marked the beginning of synthetic access to the pyrimidine core.
However, the systematic investigation that truly defined the field was initiated by Albrecht Pinner in 1884. Pinner developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[3][8] A year later, in 1885, he was the first to propose the name "pyrimidin" for this heterocyclic system.[3] The parent compound, pyrimidine itself, was not prepared until 1900, when Siegmund Gabriel and James Colman synthesized it through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[3][8]
Timeline of Early Pyrimidine Discoveries
Caption: Key milestones in the early history of pyrimidine synthesis.
Part 2: Orotic Acid - Nature's Pyrimidine Carboxylic Acid
The first and most biologically significant pyrimidine carboxylic acid to be discovered was orotic acid (pyrimidine-2,4(1H,3H)-dione-6-carboxylic acid). First isolated in 1905, it was initially misidentified as a vitamin and labeled vitamin B₁₃.[9][10] It is now understood to be a pivotal intermediate, not a vitamin, synthesized by the body.[9]
The Central Role in De Novo Pyrimidine Biosynthesis
Orotic acid is the direct precursor to the first pyrimidine nucleotide, uridine monophosphate (UMP), in the de novo synthesis pathway.[9][11] This pathway constructs the pyrimidine ring from simple precursors like carbamoyl phosphate (derived from glutamine and CO₂) and aspartate.[12][13] The fully formed orotic acid molecule then combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP), which is subsequently decarboxylated to yield UMP.[9][12] From UMP, all other pyrimidine nucleotides (UDP, UTP, CTP, dUMP, TMP) are derived.
A failure in this pathway, specifically a deficiency in the enzyme UMP synthase, leads to a metabolic disorder called orotic aciduria , characterized by the buildup and excretion of large amounts of orotic acid.[9]
Caption: The central role of Orotic Acid in the de novo pyrimidine synthesis pathway.
Early Synthetic Approaches to Orotic Acid
The biological importance of orotic acid spurred efforts to develop laboratory syntheses. Early methods focused on mimicking plausible biological steps or utilizing readily available starting materials.
-
From Aspartic Acid: In 1947, Nyc and Mitchell reported a synthesis of orotic acid starting from aspartic acid, a key component in its biosynthesis.[14] A modern variation involves reacting aspartic acid with sodium cyanate to form carbamoyl aspartic acid, which is then cyclized and oxidized to produce orotic acid.[15]
-
From Maleuric Acid: Another approach involves the bromination of maleuric acid, followed by an alkaline-induced cyclization and rearrangement to yield the orotic acid core.[16]
These early syntheses, while foundational, were often low-yielding and lacked the efficiency of modern methods.
Part 3: The Rise of Synthetic Methodologies
Beyond the naturally occurring orotic acid, the broader family of pyrimidine carboxylic acids emerged as valuable synthetic targets due to their potential as pharmacophores and versatile chemical building blocks.[5][6] The development of robust synthetic routes was critical to unlocking this potential.
Core Synthetic Strategies
The construction of the pyrimidine ring generally relies on condensation reactions that form the N-C-N bond sequence within the heterocycle.
| Synthetic Method | Description | Key Reactants |
| Principal Synthesis | The most common approach, involving the cyclization of a β-dicarbonyl compound (or equivalent) with an N-C-N containing molecule.[3] | β-keto esters, malonic esters; Amidines, urea, guanidine.[3] |
| Biginelli Reaction | A one-pot multicomponent reaction that efficiently produces dihydropyrimidinones, which can be oxidized to pyrimidines.[3] | Aldehyde, β-ketoester, urea/thiourea. |
| From β-Formyl Enamides | A microwave-assisted cyclization of β-formyl enamides with urea serves as an efficient route to the pyrimidine core.[17] | β-formyl enamide, urea, samarium chloride. |
| SNAr Approach | A metal-free nucleophilic aromatic substitution (SNAr) approach can provide 2-aryl and 2-alkyl pyrimidines in high yields at room temperature.[17] | Halogenated pyrimidines, various nucleophiles. |
Featured Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
A significant challenge in pyrimidine synthesis was the direct formation of derivatives without substitution at the 4-position. A method developed by Zhichkin, Fairfax, and Eisenbein in 2002 provided an elegant solution for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[18]
Workflow:
-
Reagent Preparation: The key reagent, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate using sodium hydride.[18]
-
Condensation/Cyclization: This stable sodium salt is then reacted directly with a variety of amidinium salts.
-
Product Formation: The reaction proceeds in moderate to excellent yields to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters.[18]
Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Detailed Experimental Protocol (Adapted from Zhichkin et al., 2002):
-
Materials: Methyl formate, methyl 3,3-dimethoxypropionate, sodium hydride (60% dispersion in oil), appropriate amidinium salt, anhydrous solvents (e.g., THF).
-
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate.
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16-20 hours.
-
The resulting precipitate is filtered, washed with anhydrous ether, and dried under vacuum to yield the sodium salt as a stable powder.[18]
-
-
Step 2: Synthesis of the Pyrimidine Ester.
-
The prepared sodium salt (1.0 eq) is suspended in a suitable solvent (e.g., acetonitrile).
-
The desired amidinium salt (e.g., acetamidine hydrochloride, 1.1 eq) is added to the suspension.
-
The mixture is heated to reflux and stirred for 4-12 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[18]
-
Part 4: Modern Significance and Applications
The synthetic accessibility of diverse pyrimidine carboxylic acids has cemented their role as privileged scaffolds in applied chemistry. Their ability to engage in various biological interactions and serve as versatile chemical intermediates has led to widespread applications.
Medicinal Chemistry
The pyrimidine carboxylic acid core is a key building block in the synthesis of numerous pharmaceuticals. Its structural features allow it to act as a bioisostere for other chemical groups and participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors.[5][6]
-
Anticancer Agents: These compounds are crucial intermediates for drugs targeting cell division and proliferation pathways.[5][6][7][19]
-
Antiviral Agents: Their resemblance to natural nucleobases makes them ideal candidates for developing drugs that interfere with viral replication.[5][6]
-
Antibacterial and Antifungal Agents: Many synthetic pyrimidine derivatives exhibit potent antimicrobial activity.[4][7]
Agrochemicals
The biological activity of these compounds extends to agriculture, where they are used to protect crops.
-
Herbicides: The first pyrimidine carboxylic acid herbicide, aminocyclopyrachlor, was developed by DuPont.[20] These compounds often act as synthetic auxins, causing abnormal growth and death in broadleaf weeds.[20]
-
Fungicides: Pyrimidine derivatives are used to formulate fungicides that protect plants from various diseases, thereby improving crop yields.[5][6]
Material Science
Beyond biological applications, the unique electronic and structural properties of the pyrimidine ring have led to its use in material science for developing novel polymers and coatings with enhanced durability and chemical resistance.[5][6]
Caption: Diverse applications stemming from the versatile pyrimidine carboxylic acid core.
Conclusion
The journey of pyrimidine carboxylic acids is a compelling narrative of scientific progress, from the early, tentative syntheses of the parent heterocycle to the discovery of orotic acid's central role in the blueprint of life. The subsequent explosion of synthetic methodologies has transformed these molecules from academic curiosities into indispensable tools for drug discovery, agriculture, and materials innovation. The history of pyrimidine carboxylic acids demonstrates a classic cycle of scientific advancement: observation of nature, development of synthetic tools to mimic and expand upon it, and application of that knowledge to solve real-world problems. For the modern researcher, this history provides not only a foundation of knowledge but also an inspiration for future discovery within this remarkable class of compounds.
References
- 1. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles [ignited.in]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. Orotic acid - Wikipedia [en.wikipedia.org]
- 10. Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 13. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN104496912A - Preparation method for orotic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine synthesis [organic-chemistry.org]
- 18. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 19. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Spectroscopic Characterization of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the carboxylic acid, this guide will leverage data from its closely related ethyl ester, this compound ethyl ester, as a reference point for interpretation and prediction.
Molecular Structure and Key Features
The structure of this compound comprises a pyrimidine ring substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position.
Molecular Formula: C₆H₅ClN₂O₂S[1]
Molecular Weight: 204.63 g/mol [1]
CAS Number: 74840-34-9[1]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm. The broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent. This signal is a key differentiator from its ethyl ester.
-
Pyrimidine Ring Proton (-CH): A sharp singlet corresponding to the proton at the 6-position of the pyrimidine ring. Its chemical shift is expected to be in the aromatic region, likely around 8.5-9.0 ppm, due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carboxylic acid and chloro groups.
-
Methylthio Protons (-SCH₃): A sharp singlet corresponding to the three protons of the methyl group. This signal is expected to appear in the upfield region, typically around 2.5-3.0 ppm.
Comparative Data: Ethyl Ester Derivative
For the ethyl ester, this compound ethyl ester, the ¹H NMR spectrum would show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) instead of the broad carboxylic acid proton signal[2].
| Assignment | Expected Chemical Shift (ppm) for Carboxylic Acid |
| -COOH | 10.0 - 13.0 (broad s) |
| Pyrimidine-H | 8.5 - 9.0 (s) |
| -SCH₃ | 2.5 - 3.0 (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): This signal will be in the downfield region, typically between 160-170 ppm.
-
Pyrimidine Ring Carbons: Four signals are expected for the four carbons of the pyrimidine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the chloro group (C4) and the carbons adjacent to the nitrogen atoms (C2 and C6) are expected to be in the 150-175 ppm range. The carbon at the 5-position will be further upfield.
-
Methylthio Carbon (-SCH₃): This signal will be the most upfield, typically in the 10-20 ppm range.
Comparative Data: Ethyl Ester Derivative
The ¹³C NMR spectrum of the ethyl ester would show additional signals for the ethyl group (a methylene carbon around 60-65 ppm and a methyl carbon around 14-15 ppm)[2]. The chemical shift of the carbonyl carbon in the ester is typically slightly different from that of the carboxylic acid.
| Assignment | Expected Chemical Shift (ppm) for Carboxylic Acid |
| -C OOH | 160 - 170 |
| Pyrimidine C2, C4, C6 | 150 - 175 |
| Pyrimidine C5 | 110 - 125 |
| -SC H₃ | 10 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretch (Pyrimidine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretch just above 3000 cm⁻¹ and aliphatic C-H stretch from the methyl group just below 3000 cm⁻¹.
Comparative Data: Ethyl Ester Derivative
The IR spectrum of the ethyl ester would lack the broad O-H stretch of the carboxylic acid. The C=O stretch of the ester would be found at a slightly higher wavenumber, typically in the 1735-1750 cm⁻¹ range. It would also show characteristic C-O stretches for the ester linkage around 1100-1300 cm⁻¹[2].
| Functional Group | Expected Absorption (cm⁻¹) for Carboxylic Acid | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=N, C=C (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-O (Carboxylic Acid) | 1200 - 1300 | Medium |
| C-Cl | 600 - 800 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 204, with an M+2 peak at m/z 206 of approximately one-third the intensity, which is characteristic of the presence of a chlorine atom.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key pathways:
-
Loss of -OH: A peak at m/z 187, corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH: A peak at m/z 159, corresponding to the loss of the entire carboxylic acid group as a radical.
-
Loss of -Cl: A peak at m/z 169, from the loss of a chlorine radical.
-
Loss of -SCH₃: A peak at m/z 157, from the loss of the methylthio radical.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
While specific experimental data for the target compound is not available, the following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted NMR, IR, and MS data, researchers can more effectively identify and characterize this important synthetic intermediate. The comparison with its ethyl ester derivative offers a valuable reference for interpreting experimental results. The methodologies outlined provide a solid foundation for the empirical analysis of this and related compounds in a research and development setting.
References
solubility and stability of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid
Foreword: Understanding the Molecule in Context
This compound (CMPCA) is a highly functionalized pyrimidine derivative. Molecules of this class are cornerstones in medicinal chemistry and drug development, serving as critical intermediates in the synthesis of targeted therapeutics.[1] Its utility as a building block, for instance in the creation of kinase inhibitors, underscores the necessity for a comprehensive understanding of its fundamental physicochemical properties.[2][3] The success of any synthetic route or formulation strategy hinges on a robust knowledge of the compound's behavior in various chemical environments.
This guide provides an in-depth analysis of the solubility and stability of CMPCA. It is designed for researchers, chemists, and formulation scientists, offering not just data, but the strategic rationale behind its characterization. We will explore its solubility in aqueous and organic systems, delineate its stability under stress conditions, and provide validated protocols for reproducing these critical assessments in your own laboratory.
Core Physicochemical Profile
A foundational understanding begins with the compound's intrinsic properties. These parameters govern its handling, storage, and reactivity. CMPCA is typically supplied as a white to off-white solid.[4]
| Property | Value | Source(s) |
| CAS Number | 74840-34-9 | [4][5] |
| Molecular Formula | C₆H₅ClN₂O₂S | [5] |
| Molecular Weight | 204.64 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Predicted pKa | 1.36 ± 0.32 | [4][5] |
| Recommended Storage | Store at -20°C, sealed in a dry place under nitrogen, away from moisture. | [4][6] |
The predicted pKa is of particular note. A value of 1.36 suggests that the carboxylic acid is highly acidic, a consequence of the electron-withdrawing effects of the chloro-substituted pyrimidine ring. This has significant implications for its aqueous solubility, which will be highly dependent on pH.
Solubility Profile: A Strategic Assessment
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability. A thorough characterization across a range of relevant solvent systems is therefore non-negotiable.
Aqueous Solubility
A related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is classified as having very low aqueous solubility, which is typical for such halogenated heterocyclic systems.[7] Therefore, pH adjustment is the primary strategy for achieving meaningful concentrations of CMPCA in aqueous solutions.
Organic Solvent Solubility
Based on its structure and data from analogous compounds, CMPCA is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents.
-
High Solubility Expected: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These solvents are excellent at solvating a wide range of organic molecules.
-
Moderate to Good Solubility Expected: Methanol, Ethanol. The related isomer, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, is reported to be soluble in Methanol.[8]
-
Moderate Solubility Expected: Ethyl Acetate, Chloroform. The ethyl ester derivative of CMPCA is soluble in these solvents, suggesting the parent acid will have some degree of solubility.[3]
-
Low Solubility Expected: Toluene, Hexanes, Diethyl Ether. Non-polar solvents are unlikely to effectively solvate the polar carboxylic acid and pyrimidine core.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a reliable, self-validating method for quantifying solubility. The core principle is to saturate a solvent with the compound and measure the concentration of the resulting supernatant.
Methodology:
-
Preparation: Add an excess amount of CMPCA solid to a known volume of the selected solvent (e.g., 10 mg/mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is achieved. A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known stock solution of CMPCA.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Unveiling Degradation Pathways
Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results. Forced degradation (stress testing) is an essential tool for identifying potential degradation products and pathways.[9]
General Chemical Stability and Storage
The compound is reported to be stable under recommended storage conditions (-20°C, dry, under inert gas).[4][6] The primary directive is to avoid moisture .[6] This is likely due to the reactivity of the C4-chloro substituent, which is susceptible to hydrolysis. Incompatible materials noted in safety documentation include acids, acid chlorides, acid anhydrides, and oxidizing agents.[6]
Forced Degradation Studies
Forced degradation studies, as outlined by ICH guidelines, expose the compound to stress conditions exceeding those of accelerated stability testing.[9]
A. Hydrolytic Stability:
-
Mechanism: The pyrimidine ring can be susceptible to hydrolytic cleavage under harsh conditions.[10] The most probable point of initial attack on CMPCA is the electrophilic C4 position, leading to nucleophilic substitution of the chloride by a hydroxyl group, forming 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.
-
Conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Neutral: Purified water at elevated temperature.
-
Basic: 0.1 M NaOH at room or elevated temperature. Degradation is often fastest under basic conditions.
-
B. Oxidative Stability:
-
Mechanism: The methylthio (-SCH₃) group is a primary target for oxidation. It can be readily oxidized first to the methylsulfinyl (sulfoxide) and subsequently to the methylsulfonyl (sulfone) derivative.[11] This is a common and often rapid degradation pathway for thioether-containing compounds.
-
Conditions: 3% Hydrogen Peroxide (H₂O₂) in a suitable solvent at room temperature.
C. Thermal Stability:
-
Mechanism: Thermal stress can induce decarboxylation or more complex decomposition of the heterocyclic ring. While no specific melting or decomposition point is listed for CMPCA[6], a related isomer, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, reportedly decomposes around 165-170°C.[8][12] This value can serve as a guide for setting temperatures for thermal stress testing (e.g., testing at 105°C in a calibrated oven).
-
Conditions: Expose the solid compound to dry heat in a controlled oven.
D. Photostability:
-
Mechanism: UV or visible light can provide the energy to initiate photochemical reactions. Halogenated aromatic systems can be susceptible to photodehalogenation or other radical-mediated degradation pathways.
-
Conditions: As per ICH Q1B guidelines, the drug substance should be exposed to a light source providing a standardized output of not less than 1.2 million lux hours and 200 watt hours per square meter.[13][14] A dark control sample must be run in parallel to differentiate between thermal and photolytic degradation.
Caption: Potential Degradation Pathways of CMPCA.
Experimental Protocol: General Forced Degradation Workflow
This protocol provides a framework for conducting stress studies to identify degradation products and develop stability-indicating analytical methods.
Methodology:
-
Stock Solution: Prepare a stock solution of CMPCA in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolysis: Dilute the stock solution with 0.1 M HCl, Water, and 0.1 M NaOH respectively. Heat the samples as required.
-
Oxidation: Dilute the stock solution with a 3% H₂O₂ solution.
-
Thermal (Solution): Heat a solution of the compound in a neutral solvent.
-
Thermal (Solid): Place the solid powder in a thin layer in an oven. After stressing, dissolve in a suitable solvent for analysis.
-
Photostability: Expose both solid and solution samples to a photostability chamber. Shield a control sample with aluminum foil.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization: For acid/base hydrolysis samples, neutralize the aliquot before analysis to prevent further degradation on the HPLC system. For oxidative samples, quenching the reaction may be necessary.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to identify the mass of any degradation products.
-
Data Evaluation: Calculate the percent degradation and monitor for the appearance of new peaks. A good stress study aims for 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.[9]
Conclusions for the Practicing Scientist
This compound is a reactive chemical intermediate whose utility is directly tied to its careful handling.
-
On Solubility: The compound's aqueous solubility is likely poor but can be significantly enhanced by increasing the pH above its predicted pKa of 1.36. For organic reactions, polar aprotic solvents like DMF or DMSO are recommended for complete dissolution, while polar protic solvents like methanol offer a more moderate option.
-
On Stability: CMPCA is sensitive to moisture, and its primary degradation pathways are likely hydrolysis of the C4-chloride and oxidation of the methylthio group. It should be stored under anhydrous, inert conditions at low temperatures. Forced degradation studies are essential to develop a stability-indicating analytical method before its use in extended synthetic campaigns or formulation development.
By applying the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting material, optimize reaction and formulation conditions, and generate reliable, reproducible scientific data.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. csnvchem.com [csnvchem.com]
- 4. This compound CAS#: 74840-34-9 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. capotchem.com [capotchem.com]
- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 8. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
- 9. ajrconline.org [ajrconline.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. chemimpex.com [chemimpex.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a myriad of biologically active compounds.[1][2] This technical guide focuses on 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid, a derivative with significant, yet largely unexplored, therapeutic potential. While direct biological studies on this specific acid are sparse, its ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known intermediate in the synthesis of potent kinase inhibitors.[3][4] This guide will, therefore, extrapolate from the known activities of its ester and structurally related pyrimidine derivatives to identify and validate its most probable therapeutic targets. We will delve into the scientific rationale for targeting key protein families, provide detailed, actionable experimental protocols for target validation, and visualize the complex biological pathways involved. This document serves as a comprehensive roadmap for researchers aiming to unlock the therapeutic value of this promising molecule.
From Precursor to Active Compound: Synthesis of this compound
The primary entry point for research on the title compound is often through its commercially available ethyl ester. The initial, critical step is the hydrolysis of this ester to yield the active carboxylic acid. This transformation is a fundamental organic chemistry reaction, typically achieved through saponification.
Scientific Rationale
Base-catalyzed hydrolysis (saponification) is a well-established method for converting esters to carboxylic acids. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and yield the desired product.
Experimental Workflow: Synthesis
Caption: Workflow for the hydrolysis of the ethyl ester.
Detailed Protocol: Saponification
-
Dissolution: In a round-bottom flask, dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Addition of Base: Add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 1.5 to 2.0 equivalents) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the purified this compound under vacuum.
Primary Therapeutic Target Class: Protein Kinases
The most compelling evidence points towards protein kinases as the primary therapeutic targets for this compound. Pyrimidine is a well-established scaffold for kinase inhibitors, acting as a bioisostere of the adenine ring of ATP and thereby competing for the ATP-binding site in the kinase domain.[5][6] The known use of its ethyl ester as a precursor for inhibitors of Raf, Cyclin-Dependent Kinase 4 (CDK4), Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Epidermal Growth Factor (EGF) kinases strongly suggests that the parent acid will exhibit activity against these or related enzymes.[4][7]
Epidermal Growth Factor Receptor (EGFR)
Scientific Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[1][8] Mutations and overexpression of EGFR are hallmarks of various cancers, particularly non-small cell lung cancer.[9][] The pyrimidine scaffold is a core component of many approved EGFR inhibitors.[4][]
Signaling Pathway:
Caption: Simplified EGFR signaling pathway.
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format) [11]
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the kinase buffer.
-
Prepare a solution of recombinant human EGFR and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO).
-
Add 5 µL of the EGFR/substrate mix.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration should be near the Kₘ for EGFR).
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
Scientific Rationale: CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition.[3][12] They form active complexes with D-type cyclins, which then phosphorylate and inactivate the retinoblastoma (Rb) tumor suppressor protein. This releases E2F transcription factors, allowing for the expression of genes required for DNA replication. Overactivation of the CDK4/6-Cyclin D-Rb pathway is a common driver of cancer cell proliferation, especially in hormone receptor-positive breast cancer.[12] Several pyrimidine-based compounds are potent and selective CDK4/6 inhibitors.[3][12]
Signaling Pathway:
Caption: Simplified CDK4/6-Rb cell cycle pathway.
Experimental Protocol: In Vitro CDK4/6 Kinase Assay (HTRF® Format) [13]
This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the phosphorylation of a substrate.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Plate cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in culture media.
-
Treat the cells with the compound or vehicle and incubate for a set period (e.g., 20 hours).
-
-
Cell Lysis:
-
Lyse the cells directly in the wells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
HTRF Detection:
-
Transfer the cell lysates to a low-volume 384-well plate.
-
Add the HTRF detection reagents: a Europium cryptate-labeled anti-total Rb antibody and a d2-labeled anti-phospho-Rb (Ser780) antibody.
-
Incubate at room temperature for 2-4 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage of inhibition of Rb phosphorylation.
-
Calculate the IC₅₀ value from the dose-response curve.
-
RAF Kinases (e.g., B-Raf, c-Raf)
Scientific Rationale: RAF kinases are central components of the MAPK/ERK signaling pathway, which is activated by growth factors and oncogenic Ras mutations.[14][15] The V600E mutation in B-Raf is present in over 50% of melanomas and other cancers, leading to constitutive pathway activation.[14] Pyrimidine-based scaffolds have been successfully employed to develop pan-RAF and mutant-specific B-Raf inhibitors.[8][15]
Signaling Pathway:
Caption: The MAPK/ERK signaling cascade featuring Raf kinase.
Experimental Protocol: In Vitro Raf-1 Kinase Assay [16][17]
This protocol describes a method to measure the phosphorylation of MEK1 by Raf-1.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Prepare serial dilutions of this compound.
-
Prepare solutions of recombinant active Raf-1 and kinase-dead MEK1 substrate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase buffer, test compound or vehicle, and Raf-1 enzyme. Pre-incubate for 15 minutes at room temperature.
-
Add the MEK1 substrate.
-
Initiate the reaction by adding ATP (final concentration near Kₘ).
-
Incubate for 30 minutes at 30°C.
-
-
Detection (Western Blot):
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated MEK (e.g., anti-phospho-MEK1/2 Ser217/221).
-
Wash and probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Fibroblast Growth Factor Receptors (FGFRs)
Scientific Rationale: The FGFR family (FGFR1-4) are receptor tyrosine kinases involved in angiogenesis, cell proliferation, and differentiation.[18][19] Gene amplifications, mutations, and translocations in FGFRs are oncogenic drivers in various cancers, including bladder and gastric cancer.[20] The pyrimidine core is a feature of several FGFR inhibitors.[18]
Signaling Pathway:
Caption: Key FGFR downstream signaling pathways.
Experimental Protocol: In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay) [6]
This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase ATP-binding site.
-
Reagent Preparation:
-
Prepare a 3X tracer dilution series in kinase buffer.
-
Prepare a 3X solution of Eu-labeled anti-tag antibody and recombinant, tagged FGFR1 kinase in buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound or vehicle.
-
Add 5 µL of the FGFR1/antibody mixture.
-
Add 5 µL of the kinase tracer.
-
-
Incubation and Reading:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Determine the percentage of inhibition based on the displacement of the tracer.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Secondary Therapeutic Target Classes
Beyond kinase inhibition, the pyrimidine scaffold is associated with other important biological activities, suggesting a broader therapeutic potential for this compound.
Anti-Inflammatory Target: Cyclooxygenase-2 (COX-2)
Scientific Rationale: Inflammation is a key process in many diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are responsible for producing prostaglandins, which are key mediators of inflammation and pain.[21][22] Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders. Many pyrimidine derivatives have been reported to possess anti-inflammatory properties through COX inhibition.[23][24]
Signaling Pathway:
Caption: Prostaglandin synthesis pathway via COX-2.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [25][26]
This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare COX Assay Buffer.
-
Reconstitute human recombinant COX-2 enzyme and keep on ice.
-
Prepare solutions of a fluorometric probe (e.g., Amplex Red), Heme, and the substrate, Arachidonic Acid.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
To a 96-well black plate, add the Assay Buffer, Heme, and the test compound or vehicle.
-
Add the COX-2 enzyme and incubate for 10-15 minutes at 37°C.
-
Add the fluorometric probe.
-
Initiate the reaction by adding the Arachidonic Acid substrate.
-
-
Measurement and Analysis:
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Determine the reaction rate from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Antimicrobial Target: Dihydrofolate Reductase (DHFR)
Scientific Rationale: The pyrimidine ring is structurally similar to the pteridine ring of folic acid. Diaminopyrimidine drugs, like trimethoprim, are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[27] This pathway is crucial for the synthesis of nucleotides and some amino acids. Since mammals obtain folate from their diet, selective inhibition of bacterial DHFR is an effective antimicrobial strategy. The structural features of this compound make it a candidate for DHFR inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a standard microbiology assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Quantitative Data Summary
The following table outlines the key assays and the primary data output for each potential target. Researchers should populate this table with their experimentally derived data to build a comprehensive activity profile for this compound.
| Target Class | Specific Target | Primary Assay | Key Parameter Measured |
| Protein Kinase | EGFR | ADP-Glo™ Kinase Assay | IC₅₀ (nM or µM) |
| CDK4/6 | HTRF® Phospho-Rb Assay | IC₅₀ (nM or µM) | |
| Raf-1 | MEK1 Phosphorylation Assay | IC₅₀ (nM or µM) | |
| FGFR1 | LanthaScreen™ Binding Assay | IC₅₀ (nM or µM) | |
| Inflammatory Enzyme | COX-2 | Fluorometric Inhibitor Assay | IC₅₀ (nM or µM) |
| Antimicrobial | Bacterial Growth | Broth Microdilution | MIC (µg/mL) |
Conclusion and Future Directions
This guide establishes a robust framework for investigating the therapeutic potential of this compound. The evidence strongly suggests that this compound is a promising candidate for development as a kinase inhibitor, with potential applications in oncology. The secondary predicted activities in inflammation and infectious disease also warrant thorough investigation.
Future research should focus on executing the outlined protocols to generate a comprehensive biological activity profile. Positive hits should be followed by more advanced studies, including:
-
Kinase Selectivity Profiling: Testing against a broad panel of kinases to determine the selectivity profile.
-
Cell-Based Assays: Confirming on-target activity in relevant cancer cell lines (e.g., proliferation, apoptosis, and cell cycle analysis).
-
In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of cancer or inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.
By systematically exploring these potential targets, the scientific community can fully elucidate the therapeutic promise of this compound and its derivatives.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. promega.com [promega.com]
- 25. assaygenie.com [assaygenie.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: Application Notes for 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid in Kinase Inhibitor Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of potent and selective kinase inhibitors. Its unique arrangement of reactive sites—a carboxylic acid for amide bond formation, a reactive chloro group for nucleophilic aromatic substitution, and a methylthio group amenable to oxidation—provides medicinal chemists with a versatile platform for generating diverse compound libraries. This guide offers an in-depth exploration of the experimental protocols for utilizing this compound, grounded in the principles of synthetic organic chemistry and the biological rationale of targeting key signaling pathways in diseases such as cancer.
Derivatives of this pyrimidine core have shown significant activity against crucial oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and the Bcr-Abl fusion protein, making this scaffold highly valuable for drug discovery programs.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂S | [1] |
| Molecular Weight | 204.63 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory best practices |
Safety and Handling: A Commitment to Laboratory Safety
As with any chlorinated heterocyclic compound, appropriate safety precautions are paramount. The following guidelines are based on available safety data sheets and general best practices for handling similar chemical entities.
Hazard Identification:
-
May cause skin, eye, and respiratory irritation.
-
The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: Work in a well-ventilated fume hood. If fine dust is generated, a respirator may be necessary.
Handling and Storage:
-
Avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Application: Synthesis of Kinase Inhibitors via Amide Coupling and Nucleophilic Aromatic Substitution
The primary application of this compound in drug discovery is its use as a scaffold for the synthesis of kinase inhibitors. The general synthetic strategy involves two key transformations:
-
Amide Bond Formation: The carboxylic acid at the 5-position is activated and coupled with a desired amine to introduce the first point of diversity.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is subsequently displaced by another amine, providing a second point of diversity and often a key interaction with the target kinase.
The following sections provide a detailed, step-by-step protocol for these transformations.
Experimental Workflow: A Visual Guide
Caption: General workflow for the two-step synthesis of kinase inhibitors.
Detailed Experimental Protocol: Amide Coupling of this compound
This protocol is based on established methods for amide coupling of similar pyrimidine carboxylic acids.[1][2] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its efficiency and ability to minimize side reactions.[2]
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., aniline or a substituted aniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial as HATU and the activated carboxylic acid intermediate are sensitive to moisture.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
HATU as a Coupling Agent: HATU is a highly effective coupling reagent that promotes rapid amide bond formation with minimal racemization if chiral amines are used.[2]
-
Aqueous Workup: The washing steps are essential to remove DMF, unreacted reagents, and byproducts.
Biological Context: Targeting Oncogenic Signaling Pathways
Derivatives of this compound have been successfully developed as inhibitors of key kinases implicated in cancer progression. Understanding the targeted signaling pathways is crucial for rational drug design and interpreting biological data.
The Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[3] It drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[4][5]
Caption: Simplified Bcr-Abl signaling pathway in CML.
Inhibitors derived from the pyrimidine scaffold can be designed to bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking these downstream oncogenic signals.
The CDK4/6-Cyclin D Pathway in the Cell Cycle
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 phase of the cell cycle.[6][7] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division. CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, which then promotes the expression of genes required for DNA synthesis and progression into the S phase.[8][9]
Caption: The CDK4/6-Cyclin D/Rb pathway controlling cell cycle progression.
Pyrimidine-based inhibitors can be developed to be potent and selective inhibitors of CDK4/6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Conclusion and Future Directions
This compound is a cornerstone for the synthesis of a new generation of targeted therapies. The protocols outlined in this guide provide a robust framework for its utilization in the laboratory. The versatility of this scaffold, combined with a deeper understanding of the signaling pathways it can modulate, will undoubtedly continue to fuel the discovery of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. Future work in this area will likely focus on the development of even more selective inhibitors and the exploration of novel derivatizations to overcome drug resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1] Its inherent biological relevance and synthetic tractability have made pyrimidine derivatives a "privileged scaffold" in drug discovery.[2][3][4] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][4][5]
Within this important class of heterocycles, 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid and its corresponding ethyl ester are exceptionally versatile building blocks.[6] The strategic placement of three distinct functional groups—a reactive chloro atom, a modifiable methylthio group, and a carboxylic acid/ester handle—provides medicinal chemists with a powerful platform for generating molecular diversity and targeting a wide array of biological targets. This guide provides an in-depth look at the reactivity of this scaffold, detailed protocols for its derivatization, and its application in the synthesis of potent bioactive agents.
Physicochemical Profile and Synthesis Overview
The title compound is most frequently utilized in its ethyl ester form, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, due to its stability and ease of synthesis. The carboxylic acid is typically generated via hydrolysis of this ester in the final stages of a synthetic sequence.
| Property | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| Molecular Formula | C₆H₅ClN₂O₂S | C₈H₉ClN₂O₂S |
| Molecular Weight | 204.63 g/mol [7] | 232.69 g/mol [6][8] |
| CAS Number | 74840-34-9[7] | 5909-24-0[6][8] |
| Appearance | White to yellow solid | White to yellow solid[1] |
| Melting Point | Not readily available | 58-60 °C[1] |
The standard synthesis of the ethyl ester is a robust two-step process.[1] It begins with the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate under basic conditions to form a 4-oxopyrimidine salt. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), efficiently yields the target 4-chloro derivative.[1]
Core Reactivity: A Triad of Synthetic Opportunities
The power of this scaffold lies in the differential reactivity of its three key functional groups. Understanding this reactivity is crucial for designing efficient synthetic strategies.
-
C4-Chloride (The SNAr Hotspot): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent carbonyl group makes this position electrophilic and an excellent site for introducing amines, alcohols, and thiols. This is the most common and powerful transformation for this building block.
-
C5-Carboxylic Acid/Ester (The Coupling Handle): The carboxylic acid or its ester derivative is a classic handle for forming amide bonds. This allows for the introduction of a vast array of chemical functionalities by coupling with diverse amines using standard peptide coupling chemistry.
-
C2-Methylthio Group (The Modulator): While less commonly modified, the methylthio group can be oxidized to a sulfoxide or sulfone. These oxidized species become excellent leaving groups themselves, enabling the introduction of other nucleophiles at the C2 position, further expanding the potential for derivatization.
Application 1: Synthesis of Kinase Inhibitors
A primary application of this scaffold is in the synthesis of kinase inhibitors, which are crucial in oncology.[1] Fused heterocyclic systems derived from this starting material, such as pyrido[2,3-d]pyrimidin-7-ones, have shown potent inhibitory activity against kinases like Raf, leading to anti-proliferative effects in tumor cells.[1]
Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details the foundational step of substituting the C4-chloro group with a primary or secondary amine, a key reaction in building kinase inhibitor libraries.
Objective: To synthesize an Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivative.
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dioxane
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Addition of Reagents: Add the desired amine (1.1 eq) to the stirred solution. Subsequently, add the base (DIPEA, 2.0 eq) dropwise at room temperature.
-
Causality Note: An excess of a non-nucleophilic organic base like DIPEA is used to quench the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.
-
Expert Insight: Microwave irradiation can often dramatically reduce reaction times to 15-60 minutes, which is particularly useful for high-throughput synthesis of compound libraries.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent such as ethyl acetate (3x volume of aqueous).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.
Application 2: Intermediate for Approved Pharmaceuticals
The utility of this building block is validated by its use in the synthesis of commercially successful drugs. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of Avanafil , a fast-acting, selective phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction.[9] This demonstrates the scaffold's industrial relevance and scalability.
Application 3: Scaffold for Agrochemicals
Beyond pharmaceuticals, pyrimidine-5-carboxylic acid derivatives are also valuable in the agrochemical sector. They serve as key intermediates in the formulation of herbicides and fungicides.[10][11] The ability to readily modify the scaffold allows for the fine-tuning of properties like target specificity and bioavailability in crop protection agents.[11][12]
Protocol: Amide Bond Formation from the Carboxylic Acid
This protocol describes the conversion of the C5-carboxylic acid into an amide, a crucial step for exploring structure-activity relationships (SAR). This requires prior hydrolysis of the ethyl ester, typically using LiOH or NaOH in a THF/water mixture.
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Coupling agent: HATU, HBTU, or EDC/HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the chosen amine (1.1 eq), and the coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Causality Note: The coupling agent (HATU) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the stable amide bond. The base is essential to deprotonate the amine and neutralize any acidic byproducts.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up similar to the SNAr protocol (extraction with ethyl acetate or DCM). Purify the crude material via flash column chromatography to obtain the desired amide product.
Conclusion
This compound and its ethyl ester are not merely starting materials; they are strategic platforms for efficient and diverse drug discovery. Their well-defined and predictable reactivity at the C4 and C5 positions allows for the systematic construction of large compound libraries for screening. From potent kinase inhibitors in oncology to approved drugs like Avanafil, this scaffold has proven its value in both academic research and industrial pharmaceutical development.[1][9] The continued exploration of this versatile building block will undoubtedly lead to the discovery of new and improved therapeutic agents.[2]
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apicule.com [apicule.com]
- 7. Page loading... [guidechem.com]
- 8. This compound ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. csnvchem.com [csnvchem.com]
- 10. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound [myskinrecipes.com]
The Versatile Building Block: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid in Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including nucleic acids.[1][2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them ideal candidates for drug development.[3] In the realm of oncology, pyrimidine-based molecules have demonstrated significant potential as kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has become a major focus of cancer research and has led to numerous approved therapies.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid as a versatile building block for the synthesis of potent and selective kinase inhibitors. We will explore its physicochemical properties, provide step-by-step synthetic protocols, and discuss its application in the creation of a representative PIM-1 kinase inhibitor, a promising target in cancer therapy.
Physicochemical Properties and Synthesis of the Building Block
This compound is a key intermediate that offers multiple reaction sites for chemical modification. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the carboxylic acid at the 5-position provides a handle for amide bond formation. The methylthio group at the 2-position can also be modified, for example, through oxidation to a sulfoxide or sulfone, to fine-tune the electronic properties and binding interactions of the final compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74840-34-9 | MySkinRecipes |
| Molecular Formula | C₆H₅ClN₂O₂S | MySkinRecipes |
| Molecular Weight | 204.63 g/mol | MySkinRecipes |
| Appearance | White to off-white solid | Generic |
| Storage | 2-8°C | MySkinRecipes |
Synthesis of this compound
The synthesis of the title compound typically starts from its corresponding ethyl ester, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The ester is readily prepared via a two-step process involving the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by chlorination with phosphorus oxychloride.[6] The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
This protocol is adapted from a general procedure for the hydrolysis of pyrimidine esters found in the patent literature.[7]
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Application in the Synthesis of a PIM-1 Kinase Inhibitor
PIM-1 is a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[1] This makes it an attractive target for cancer therapy. The following section details a representative synthesis of a PIM-1 kinase inhibitor using this compound as the starting material. This synthesis is based on the well-established methodology of amide bond formation.
Synthetic Workflow for a Representative PIM-1 Kinase Inhibitor
References
- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 7. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis Utilizing 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid, a highly versatile heterocyclic building block. Pyrimidine scaffolds are central to the development of numerous biologically active compounds, particularly in the realm of oncology and kinase inhibition.[1][2][3][4][5] This document details robust protocols for key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and amide bond formation. The causality behind experimental choices, mechanistic insights, and strategic application in multi-step syntheses are discussed to empower researchers, medicinal chemists, and drug development professionals in their pursuit of novel molecular entities.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of DNA/RNA bases and a multitude of FDA-approved drugs.[3][4] Its electron-deficient nature makes it an excellent substrate for a variety of chemical transformations, allowing for the systematic exploration of chemical space around a central core.[6][7] The title compound, this compound, and its corresponding ethyl ester are particularly valuable intermediates. They possess three distinct and orthogonally reactive functional groups:
-
C4-Chloride: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for transition-metal-catalyzed cross-coupling reactions.
-
C5-Carboxylic Acid (or Ester): A key site for derivatization, most commonly through amide bond formation, to modulate solubility, introduce new pharmacophoric elements, or attach linkers.
-
C2-Methylthio Group: A potential site for further modification, although generally more stable than the C4-chloride, it can be displaced under specific conditions.[8]
This guide will focus on the primary synthetic routes emanating from this scaffold, providing detailed, field-tested protocols for its application in constructing complex molecular architectures, such as those found in modern kinase inhibitors.[9][10]
Synthesis of the Core Scaffold
The most common entry point for synthetic campaigns is the ethyl ester derivative, which can be synthesized in a two-step procedure and subsequently hydrolyzed if the free carboxylic acid is required.
Protocol 2.1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This protocol is based on the classical condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by chlorination.[9]
Step A: Condensation to form 4-Oxopyrimidine Sodium Salt
-
To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium metal in anhydrous ethanol), add S-methylisothiourea sulfate (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl ethoxymethylene malonate (1.0 eq.) dropwise, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux for 4-6 hours, during which a precipitate will form.
-
Cool the mixture to room temperature and collect the solid precipitate by filtration. Wash with cold ethanol and diethyl ether.
-
Dry the resulting sodium salt of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate under vacuum.
Step B: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). POCl₃ is highly corrosive and reacts violently with water.
-
To the dried sodium salt from Step A (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) slowly at 0°C.
-
Add a catalytic amount of an organic base such as N,N-dimethylaniline (0.1 eq.).
-
Slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Quench the reaction by slowly pouring the residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title ester as a white to yellow solid.[9]
Protocol 2.2: Saponification to this compound
-
Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 10. medchemexpress.com [medchemexpress.com]
derivatization of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid for SAR studies
Application Notes & Protocols
Topic: Strategic Derivatization of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products, vitamins, and a vast array of approved pharmaceutical agents.[1][2][3] Its prevalence stems from its ability to engage in multiple, specific interactions with biological targets, acting as both a hydrogen bond acceptor and a scaffold for presenting diverse functional groups in precise three-dimensional orientations. The compound this compound is a particularly valuable starting material for drug discovery programs. It is a trifunctional scaffold, offering three distinct and chemically addressable points for modification.
This guide provides a detailed strategic framework and actionable protocols for the systematic derivatization of this pyrimidine core. The objective is to generate focused chemical libraries for robust Structure-Activity Relationship (SAR) studies, enabling the rapid identification and optimization of lead compounds. We will explore the chemical logic behind modifying each position and provide field-proven, step-by-step protocols for key transformations.
Strategic Overview of Derivatization
The power of the this compound scaffold lies in the orthogonal reactivity of its three functional groups. Each site can be targeted with a high degree of selectivity, allowing for a modular and systematic exploration of chemical space around the core.
Part 1: Derivatization at the C4-Position via Cross-Coupling and Nucleophilic Substitution
The chlorine atom at the C4 position is highly activated towards displacement due to the electron-withdrawing effect of the two ring nitrogens.[4] This makes it the primary and most versatile site for introducing significant structural diversity.
Rationale
Modification at C4 allows for the introduction of large aryl and heteroaryl groups that can probe deep hydrophobic pockets, establish π-stacking interactions, or position hydrogen bond donors/acceptors to interact with the target protein. This is a common strategy in kinase inhibitor design and other therapeutic areas.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed method for forming C-C bonds between the C4 position and a diverse range of aryl or heteroaryl boronic acids.[4][5][6]
Protocol 1: Suzuki-Miyaura Coupling at C4
-
Reagents & Setup: To a microwave vial or reaction tube, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[7]
-
Catalyst System: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable phosphine ligand like P(t-Bu)₃ (0.1 eq.).[5]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or THF.[5][7] The reaction volume should be sufficient to ensure proper stirring.
-
Reaction: Seal the vessel and heat the mixture with stirring. For conventional heating, 80-100 °C for 4-18 hours is typical. Microwave irradiation (e.g., 120-150 °C for 20-60 minutes) can significantly accelerate the reaction.[6]
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 4-aryl-2-(methylthio)pyrimidine-5-carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the C4-chloride with nucleophiles, particularly amines, is a straightforward and highly effective method for generating diverse libraries.[1][8] Acid-promoted conditions can be particularly effective for anilines.[9]
Protocol 2: SNAr with Amines at C4
-
Reagents & Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol, ethanol, or N,N-Dimethylformamide (DMF).[1]
-
Amine & Base: Add the desired primary or secondary amine (1.1-2.0 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).[1] For less reactive anilines, acid catalysis (e.g., p-TsOH·H₂O or HCl) in water or an alcohol can be effective.[1][9]
-
Reaction: Heat the mixture with stirring. Temperatures can range from 60 °C to 120 °C, depending on the nucleophilicity of the amine. Reactions are typically complete within 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution.
-
Purification: Separate the organic layer, dry over Na₂SO₄, concentrate, and purify the crude product via flash chromatography to obtain the 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid derivative.
| Reaction Type | Typical Reagents | Solvent | Temperature | Typical Yields |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-100 °C | 50-90% |
| SNAr (Aliphatic Amine) | R₂NH, DIPEA | Isopropanol | 80 °C | 70-95% |
| SNAr (Aniline) | ArNH₂, p-TsOH | Ethanol | 100 °C | 60-85% |
Table 1: Representative conditions for C4-derivatization.
Part 2: Derivatization at the C5-Carboxylic Acid Position
The carboxylic acid at C5 is an ideal handle for introducing a second vector of diversity, primarily through amide bond formation. This allows for the exploration of interactions with solvent-exposed regions of a binding site or the fine-tuning of physicochemical properties like solubility and cell permeability.
Rationale
Amide coupling introduces a hydrogen bond donor (N-H) and acceptor (C=O) and allows for the attachment of a vast array of chemical fragments via commercially available amines. This is one of the most frequently used reactions in medicinal chemistry for SAR exploration.[10]
Protocol 3: Amide Bond Formation at C5
-
Reagents & Setup: Dissolve the pyrimidine-5-carboxylic acid starting material (1.0 eq.) in an anhydrous aprotic solvent like DMF or Dichloromethane (DCM).
-
Activation: Add an amide coupling reagent. Common choices include:
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude amide by flash chromatography or recrystallization.
Part 3: Derivatization at the C2-Methylthio Position
The C2-methylthio group is the least reactive site on the starting scaffold. However, its reactivity can be dramatically "switched on" through oxidation, providing a powerful tool for sequential, regioselective derivatization after the C4 and C5 positions have been modified.[13][14]
Rationale
Oxidation of the sulfide (-SMe) to a sulfoxide (-S(O)Me) or, more commonly, a sulfone (-SO₂Me) transforms it into an excellent leaving group.[13][14] This enables a second SNAr reaction at the C2 position, introducing a third element of diversity and allowing for the synthesis of trisubstituted pyrimidines. This strategy is invaluable for optimizing potency and selectivity.
Protocol 4: Oxidation of Sulfide to Sulfone
-
Reagents & Setup: Dissolve the C2-methylthio pyrimidine derivative (1.0 eq.) in a chlorinated solvent like DCM or chloroform. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add an oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2-2.5 eq.) portion-wise, maintaining the temperature at 0 °C.[15] Hydrogen peroxide with a suitable catalyst is also an effective system.[15][16]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the more polar sulfone product by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the C2-methylsulfonyl pyrimidine.
Protocol 5: Nucleophilic Substitution of the C2-Sulfone
-
Reagents & Setup: The protocol is similar to the SNAr at the C4 position (Protocol 2). Dissolve the C2-methylsulfonyl pyrimidine (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophile & Base: Add the desired amine or alcohol nucleophile (1.5-3.0 eq.) and a suitable base (e.g., K₂CO₃ for alcohols, DIPEA for amines).
-
Reaction: Heat the mixture, typically between 80-140 °C, for 4-24 hours. The sulfone is a better leaving group than chloride, but the C2 position is generally less reactive than C4, often requiring slightly more forcing conditions.
-
Monitoring & Purification: Follow the monitoring, work-up, and purification steps outlined in Protocol 2.
Conclusion
The this compound scaffold is an exceptionally versatile platform for generating diverse and rationally designed compound libraries for SAR studies. By strategically targeting the C4, C5, and C2 positions with the robust protocols detailed in this guide, researchers can efficiently navigate chemical space to optimize biological activity, selectivity, and ADME properties. The modular nature of these derivatization strategies enables a systematic approach to drug discovery, accelerating the journey from a starting scaffold to a potent and well-characterized lead candidate.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 3. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Sulfone synthesis by oxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
use of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid as a chemical intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives as pivotal chemical intermediates.
Introduction: A Versatile Pyrimidine Scaffold in Modern Synthesis
This compound, and its more commonly handled ethyl ester derivative, represents a class of highly functionalized heterocyclic building blocks. Its strategic importance in medicinal and agrochemical chemistry stems from the orthogonal reactivity of its three key functional groups: a highly reactive chloro group at the 4-position, a modifiable methylthio group at the 2-position, and a versatile carboxylic acid (or ester) at the 5-position.[1] This unique arrangement allows for sequential, controlled modifications, making it an invaluable starting point for the synthesis of complex molecular architectures.
The pyrimidine core is a foundational structure in numerous biologically active molecules, including DNA bases, rendering its derivatives prime candidates for targeting a wide array of biological pathways.[2] This guide provides a detailed exploration of the synthesis, reactivity, and application of this intermediate, offering field-proven protocols and insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible synthesis. The properties for the parent carboxylic acid and its widely used ethyl ester are summarized below.
| Property | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| Molecular Formula | C₆H₅ClN₂O₂S[3] | C₈H₉ClN₂O₂S[1] |
| Molecular Weight | 204.63 g/mol [3] | 232.69 g/mol [1] |
| CAS Number | 74840-34-9[3] | 5909-24-0[1] |
| Appearance | Data not consistently available | White to yellow solid[2] |
| Melting Point | Not specified | 58-60 °C[2] |
| Boiling Point | Not specified | 132°C / 0.4 mmHg[4] |
Synthetic Pathway Overview
The most common entry point to this pyrimidine system is through the synthesis of its ethyl ester, which can be subsequently hydrolyzed to the free carboxylic acid if required. The established two-step procedure provides a reliable and scalable route.[2]
Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This synthesis begins with the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by a chlorination step.
Step A: Condensation to form 4-Oxopyrimidine Salt
-
Reagents & Setup: Prepare a solution of sodium ethoxide in ethanol. In a separate reaction vessel equipped with a stirrer and reflux condenser, add S-methylisothiourea and diethyl ethoxymethylene malonate to ethanol.
-
Reaction: Slowly add the sodium ethoxide solution to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. The resulting sodium salt of the 4-oxopyrimidine will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step B: Chlorination to Yield the Final Product
-
Reagents & Setup: In a fume hood, charge a reaction vessel equipped with a reflux condenser and a gas trap (for HCl and SO₂) with phosphorus oxychloride (POCl₃).
-
Reaction: Carefully and portion-wise, add the dried 4-oxopyrimidine sodium salt from Step A to the POCl₃. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.[2][5]
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and releases HCl gas; extreme caution is required. The product will precipitate as a solid.
-
Purification: Collect the crude solid by filtration. Wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[2]
Caption: Synthesis of the ethyl ester intermediate.
Core Applications: A Hub of Chemical Reactivity
The synthetic utility of this intermediate is derived from its three distinct reactive centers, which can be addressed with high selectivity.
Caption: Key reactive sites and transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro group is the most reactive site, readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its application in building complex molecular scaffolds.
Causality: The electron-withdrawing pyrimidine nitrogens and the C5-carboxyl group significantly activate the C4 position towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the departure of the chloride leaving group.
Common Nucleophiles:
-
Amines (Primary & Secondary): Forms aminopyrimidines, a key step in the synthesis of numerous kinase inhibitors.[6]
-
Alkoxides/Phenoxides: Yields ether linkages.[7]
-
Thiolates: Produces thioethers.[7]
Application Example: Synthesis of Avanafil Intermediate A patented process for the erectile dysfunction drug Avanafil uses this exact transformation as a key step.[5]
Protocol 2: General SNAr with an Amine Nucleophile
-
Reagents & Setup: To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent (e.g., toluene, acetonitrile, or a biphasic system with water), add the desired amine (1.0-1.2 equivalents).[5]
-
Base Addition: Add an inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents) to act as an acid scavenger. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.[5]
-
Reaction: Stir the mixture vigorously at a temperature ranging from ambient to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture. If a biphasic system was used, separate the organic layer. If a single solvent was used, filter off the inorganic salts.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Transformations of the C5-Carboxylic Acid/Ester
The C5-ester group is a versatile handle for further elaboration.
-
Saponification (Ester to Carboxylic Acid): Standard hydrolysis using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture provides the free carboxylic acid. This is often necessary before performing amide coupling reactions.
-
Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to form amides. This is a critical step in building many bioactive molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Modification of the C2-Methylthio Group
While less reactive than the C4-chloro group, the C2-methylthio group offers secondary opportunities for diversification.
-
Oxidation: The thioether can be oxidized to the corresponding sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This oxidation significantly increases the electrophilicity of the C2 position, making the resulting sulfonyl group a good leaving group for a second SNAr reaction. This two-step sequence (oxidation followed by substitution) allows for the introduction of a second nucleophile at the C2 position.
-
Direct Displacement: Under more forcing conditions or with specific nucleophiles like cyanide, direct displacement of the methylthio group has been observed.[7]
Applications in Drug Discovery: Building Blocks for Targeted Therapies
The unique reactivity profile of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has positioned it as a key intermediate in the synthesis of high-value pharmaceutical agents.
-
Kinase Inhibitors: This scaffold is prominently featured in the synthesis of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDK4), Platelet-Derived Growth Factor (PDGF) receptors, Fibroblast Growth Factor (FGF) receptors, and Epidermal Growth Factor (EGF) receptors.[6] The initial SNAr reaction with an amine at the C4 position is a common strategy for building the core of these inhibitors, leading to derivatives like pyrido[2,3-d]pyrimidin-7-ones.[2]
-
PDE5 Inhibitors (Avanafil): As detailed in patent literature, the synthesis of Avanafil (Stendra) relies on the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with (3-chloro-4-methoxyphenyl)methanamine in the initial key step.[5] This highlights its utility in creating complex, marketed drugs.
Caption: Role in pharmaceutical synthesis pipelines.
Conclusion
This compound and its ethyl ester are not merely chemical reagents; they are strategic platforms for molecular design. A thorough understanding of the hierarchy of reactivity among their functional groups—led by the highly active C4-chloro position—empowers chemists to construct complex, biologically relevant molecules with precision and efficiency. The protocols and applications outlined here provide a robust framework for leveraging this versatile intermediate in the pursuit of novel therapeutics and other advanced chemical applications.
References
- 1. apicule.com [apicule.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. Page loading... [wap.guidechem.com]
- 4. csnvchem.com [csnvchem.com]
- 5. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for process monitoring and quality control. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed protocols, and full validation in accordance with ICH guidelines.
Introduction
This compound (CMPCA) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs are present in a variety of biologically active molecules. The purity and concentration of CMPCA as a starting material or intermediate can directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential.
This document outlines the development and validation of a simple, yet robust, reversed-phase HPLC method coupled with UV detection for the analysis of CMPCA. The scientific rationale behind the selection of chromatographic parameters is discussed in detail to provide a clear understanding of the method's principles.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
-
Structure:
Figure 1: Chemical Structure of this compound
-
Molecular Formula: C₆H₅ClN₂O₂S[1]
-
Molecular Weight: 204.64 g/mol
-
Appearance: White to off-white solid[2]
-
Solubility: Soluble in methanol.[3]
The low pKa value indicates that CMPCA is a relatively strong acid. This is a critical factor for HPLC method development, as the pH of the mobile phase will significantly influence its retention and peak shape. To ensure good retention and symmetrical peaks on a reversed-phase column, the mobile phase pH should be maintained at least 2 units above or below the pKa. Given the very low pKa, it is practical to work with a mobile phase pH well above this value, for instance, in the acidic range of 2.5-3.5, to keep the carboxylic acid group protonated and ensure consistent retention.
HPLC Method Development and Rationale
The goal was to develop a method that is specific, accurate, precise, and robust for the routine analysis of CMPCA. Reversed-phase HPLC was chosen due to its wide applicability and suitability for compounds of this polarity.
Column Selection
A C18 stationary phase is the most common choice for reversed-phase chromatography and was selected for this method.[4] It provides sufficient hydrophobicity to retain CMPCA. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection
The mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and viscosity, which generally results in sharper peaks and lower backpressure.
-
Aqueous Component: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analyte. A phosphate buffer at pH 3.0 was selected. This pH is well above the predicted pKa of CMPCA, ensuring that the carboxylic acid group is predominantly in its protonated form, leading to better retention and peak shape. Phosphoric acid can also be used for pH adjustment.[5]
-
Isocratic vs. Gradient Elution: For a single analyte quantification, an isocratic method is preferable as it is simpler, more robust, and offers better reproducibility of retention times. The mobile phase composition was optimized to achieve a reasonable retention time (around 5-10 minutes) and good peak shape.
Detection Wavelength
To determine the optimal detection wavelength, a UV scan of CMPCA in the mobile phase was performed. The wavelength of maximum absorbance (λmax) was found to be approximately 255 nm, which was selected for quantification to ensure high sensitivity.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis of CMPCA.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer through a 0.45 µm nylon filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of CMPCA reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing CMPCA, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions at each concentration level.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of CMPCA in the sample using the calibration curve.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for CMPCA should be well-resolved from any other components (e.g., impurities, degradation products). Peak purity should be confirmed using a Diode Array Detector (DAD). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three different concentration levels (low, medium, high). |
| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the same standard. - Intermediate Precision (Inter-day): RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different instruments. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). |
Workflow and Diagrams
The overall process of method development and validation is depicted in the following workflow diagram.
Caption: Workflow for Analytical Method Development and Validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been thoroughly validated to meet the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for the implementation of this method in quality control and research and development settings.
References
large-scale synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
An Application Note for the Large-Scale Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Introduction: The Significance of a Core Pyrimidine Scaffold
This compound and its ethyl ester precursor are pivotal intermediates in medicinal chemistry and drug development.[1][2] Pyrimidine derivatives are fundamental components of DNA and RNA, and synthetic analogues are widely explored for their pharmacological properties, including anticancer, antiviral, antibacterial, and kinase inhibitory activities.[1] Specifically, the title compound serves as a versatile building block for synthesizing complex heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7-one derivatives, which have been identified as potent inhibitors of kinases like Raf, showing anti-proliferative activity against tumor cells.[1]
Given its importance, developing a robust, scalable, and safe manufacturing process is critical for ensuring a reliable supply for pharmaceutical research and production. This application note provides a detailed protocol for the large-scale synthesis, addressing key chemical principles, process optimization, and critical safety considerations, particularly concerning the use of hazardous reagents like phosphorus oxychloride.
Overall Reaction Scheme
The synthesis is typically accomplished in a three-step sequence starting from the condensation of S-methylisothiourea with a malonate derivative, followed by chlorination and subsequent hydrolysis.
Caption: Overall synthetic route to the target compound.
Experimental Protocols and Methodologies
Part 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (Intermediate I)
This step involves the cyclocondensation reaction to form the core pyrimidine ring system.
Materials and Equipment:
-
Reagents: S-methylisothiourea sulfate, Sodium ethoxide (NaOEt), Diethyl ethoxymethylenemalonate (DEEMM), Absolute ethanol, Acetic acid, Water.
-
Equipment: Jacketed glass reactor with overhead mechanical stirrer, condenser, temperature probe, and addition funnel.
Protocol:
-
Preparation: Charge the reactor with absolute ethanol. Under inert atmosphere (e.g., Nitrogen), add sodium ethoxide portion-wise, controlling the temperature below 30°C.
-
Thiourea Addition: Add S-methylisothiourea sulfate to the sodium ethoxide solution. Stir the resulting slurry for 30-45 minutes at room temperature.
-
Condensation: Begin the dropwise addition of diethyl ethoxymethylenemalonate via the addition funnel. A mild exotherm is expected; maintain the internal temperature between 25-35°C using the reactor jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add water, followed by neutralization with acetic acid to a pH of 6-7.
-
Isolation: The product will precipitate as a solid. Cool the slurry further to 0-5°C and stir for 1-2 hours to maximize crystallization. Filter the solid, wash the cake with cold water and then with cold ethanol.
-
Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight to yield Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate as an off-white solid.
Part 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Intermediate II)
This critical step employs phosphorus oxychloride to convert the hydroxyl group into a chloride, a common strategy in pyrimidine chemistry.[1][3][4]
Materials and Equipment:
-
Reagents: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, Phosphorus oxychloride (POCl₃), Toluene (optional, as solvent), Ice, Saturated sodium bicarbonate solution.
-
Equipment: Reactor system suitable for corrosive reagents, equipped with a robust scrubber system for HCl and POCl₃ vapors.
Critical Safety Warning: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[5][6][7] All operations must be conducted in a well-ventilated fume hood or a closed-system reactor.[5][6] Personnel must be trained and equipped with appropriate PPE, including a chemical protection suit, respiratory protection (SCBA if concentrations are unknown), permeation-resistant gloves, and a full face shield.[5][6][8] An emergency shower and eyewash station must be immediately accessible.[8]
Protocol:
-
Reactor Setup: Ensure the reactor and associated glassware are scrupulously dry to prevent a violent reaction with POCl₃.[5][9]
-
Charging: Charge the reactor with phosphorus oxychloride. If a solvent is used, the intermediate from Part 1 can be suspended in toluene first.
-
Addition: Slowly add the dried Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate from Part 1 in portions, keeping the internal temperature below 20°C.
-
Chlorination Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The reaction progress should be monitored.
-
POCl₃ Removal: After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure, ensuring the vacuum trap system is adequate and compatible.
-
Quenching (High-Risk Step): The residue is quenched by very slowly and carefully adding it to a mixture of ice and water, or by pouring the mixture onto crushed ice. This is a highly exothermic and hazardous operation that will generate HCl gas. Ensure extreme caution and adequate ventilation/scrubbing.
-
Extraction & Isolation: The aqueous slurry is extracted with a suitable organic solvent (e.g., toluene or dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine.
-
Final Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which is a solid at room temperature.[1]
Part 3: Hydrolysis to this compound (Final Product)
The final step is a standard saponification of the ethyl ester to the target carboxylic acid.
Materials and Equipment:
-
Reagents: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Equipment: Standard glass reactor with stirring and temperature control.
Protocol:
-
Saponification: Dissolve the ester from Part 2 in an aqueous solution of sodium hydroxide (1-2 molar equivalents).
-
Reaction: Heat the mixture to 40-50°C and stir for 2-4 hours until the hydrolysis is complete (monitored by HPLC).
-
Acidification: Cool the reaction mixture to 0-5°C. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, causing the carboxylic acid to precipitate.
-
Isolation: Stir the resulting slurry at 0-5°C for 1 hour. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum at 50-60°C.
Process Workflow and Safety Controls
Caption: Workflow for the critical chlorination step.
Characterization and Quality Control Data
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ) | Melting Point (°C) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C₈H₉ClN₂O₂S | 232.69 | ~8.7 (s, 1H, pyrimidine-H), ~4.4 (q, 2H, -CH₂-), ~2.6 (s, 3H, -SCH₃), ~1.4 (t, 3H, -CH₃) | 58-60[1] |
| This compound | C₆H₅ClN₂O₂S | 204.64 | ~8.9 (s, 1H, pyrimidine-H), ~2.7 (s, 3H, -SCH₃), COOH proton may be broad or not observed. | ~170 (decomposes)[10] |
Scale-Up and Process Optimization Considerations
-
Heat Management: The chlorination with POCl₃ is exothermic upon reagent mixing and requires careful temperature control during the initial addition. The subsequent reflux requires significant energy input. A jacketed reactor with precise temperature control is essential.
-
Reagent Purity: The purity of the starting materials, particularly the DEEMM and S-methylisothiourea, directly impacts the yield and purity of the final product.
-
Solvent Choice: While the chlorination can be run neat in excess POCl₃, using a high-boiling inert solvent like toluene can improve slurry handling and temperature control.[3] However, this adds a solvent recovery step to the process.
-
Waste Disposal: The quenching and neutralization steps generate significant acidic and basic aqueous waste, which must be handled and disposed of according to local environmental regulations. The POCl₃ and any chlorinated solvents must be disposed of as hazardous waste.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. lanxess.com [lanxess.com]
- 7. scribd.com [scribd.com]
- 8. nj.gov [nj.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chemimpex.com [chemimpex.com]
Application Notes & Protocols: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid in Agrochemical Synthesis
Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid and its ethyl ester derivative are pivotal intermediates in the synthesis of modern agrochemicals, particularly a class of herbicides known as pyrimidinyl carboxy herbicides or pyrimidinylthio-benzoates.[1][2] These compounds are highly valued for their potent and selective herbicidal activity, which stems from their ability to inhibit the acetolactate synthase (ALS) enzyme in susceptible plants.[3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to the cessation of plant growth and eventual death.[4][6]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a prominent herbicide, Pyrithiobac-sodium. We will delve into the synthetic pathways, reaction mechanisms, and detailed protocols, offering insights grounded in established chemical principles and validated methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its ethyl ester is crucial for its effective use in synthesis.
| Property | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| CAS Number | 74840-34-9[7] | 5909-24-0[8] |
| Molecular Formula | C₆H₅ClN₂O₂S[7] | C₈H₉ClN₂O₂S[9] |
| Molecular Weight | 204.63 g/mol [10] | 232.69 g/mol [8] |
| Appearance | White to off-white solid[10] | White to yellow solid[11] |
| Melting Point | Not specified | 58-60 °C[11] |
| pKa | 1.36 ± 0.32 (Predicted)[10] | Not applicable |
Synthesis of the Core Intermediate: A Step-by-Step Approach
The synthesis of the title compound's ethyl ester, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a foundational step. A common and efficient method involves a two-step procedure.[11]
Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Step 1: Condensation to form the 4-oxopyrimidine sodium salt
This initial step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base.
-
Rationale: The basic conditions facilitate the nucleophilic attack of the S-methylisothiourea on the electron-deficient carbon of the diethyl ethoxymethylene malonate, leading to a cyclization reaction to form the pyrimidine ring.
Step 2: Chlorination to yield the final product
The 4-oxopyrimidine sodium salt is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux.[11]
-
Rationale: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that effectively replaces the hydroxyl group at the 4-position of the pyrimidine ring with a chlorine atom.
Caption: Synthesis of the key pyrimidine intermediate.
Application in Agrochemical Synthesis: The Case of Pyrithiobac-sodium
This compound is a crucial building block for the synthesis of Pyrithiobac-sodium, a selective, post-emergence herbicide used for controlling broadleaf weeds, particularly in cotton.[4][12]
The Core Reaction: Nucleophilic Aromatic Substitution
The synthesis of Pyrithiobac-sodium involves the condensation of a pyrimidine intermediate with 2-chloro-6-mercaptobenzoic acid.[13][14] This reaction is a nucleophilic aromatic substitution where the thiol group of the mercaptobenzoic acid displaces a leaving group on the pyrimidine ring.
Protocol 2: Synthesis of Pyrithiobac-sodium
This protocol outlines a general method for the synthesis of Pyrithiobac-sodium, which may be adapted based on specific laboratory conditions and available starting materials.
Reactants:
-
A suitable 2-substituted-4,6-dimethoxypyrimidine (e.g., 2-chloro-4,6-dimethoxypyrimidine or 2-methylsulfonyl-4,6-dimethoxypyrimidine).[13][15]
-
2-chloro-6-mercaptobenzoic acid.[13]
Reaction Conditions:
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is typically used.[15]
-
Base: An inorganic base like potassium carbonate or sodium carbonate is employed to deprotonate the thiol group, forming a more potent nucleophile.[15]
-
Catalyst: In some methods, a catalyst such as a sodium alkyl sulfinate may be used to enhance the reaction rate and yield.[15]
-
Temperature: The reaction is typically carried out at an elevated temperature, ranging from 60-150 °C.[15]
Caption: General synthesis pathway for Pyrithiobac-sodium.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Pyrithiobac-sodium exerts its herbicidal effect by inhibiting the acetolactate synthase (ALS) enzyme.[3][16] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids in plants.[4] By binding to the ALS enzyme, Pyrithiobac-sodium blocks the active site, preventing the substrates from binding and halting the production of these vital amino acids.[3] This disruption in amino acid synthesis ultimately leads to the cessation of cell division and plant growth, resulting in the death of susceptible weeds.[4]
Caption: Mode of action of Pyrithiobac-sodium.
Safety and Handling
This compound and its derivatives should be handled with care in a laboratory setting.[17] It is recommended to use personal protective equipment, including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17] In case of contact with skin or eyes, rinse thoroughly with water.[17] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[17]
Conclusion
This compound is a versatile and indispensable intermediate in the synthesis of a significant class of agrochemicals. Its structural features allow for the efficient construction of complex herbicidal molecules like Pyrithiobac-sodium. A comprehensive understanding of its synthesis, reaction mechanisms, and the mode of action of its derivatives is crucial for researchers and scientists in the field of agrochemical development. The protocols and information presented in this guide are intended to provide a solid foundation for further research and application in this important area of agricultural chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apicule.com [apicule.com]
- 10. This compound CAS#: 74840-34-9 [m.chemicalbook.com]
- 11. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 12. peptechbio.com [peptechbio.com]
- 13. globethesis.com [globethesis.com]
- 14. chembk.com [chembk.com]
- 15. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 16. Pyrithiobac Sodium 10% EC Online | Pyrithiobac Sodium 10% EC Manufacturer and Suppliers [scimplify.com]
- 17. capotchem.com [capotchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Functionalized pyrimidines are, therefore, crucial building blocks in medicinal chemistry and drug discovery. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various high-value compounds, including the antiplatelet agent Ticagrelor. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities and the generation of molecular complexity.
This guide provides a comprehensive overview of the principles and practical protocols for conducting nucleophilic substitution reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed experimental procedures for various classes of nucleophiles, and discuss the applications of the resulting products.
Mechanistic Principles: Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring is the cornerstone of the chemistry described herein. The presence of two electronegative nitrogen atoms in the pyrimidine ring, coupled with the electron-withdrawing carboxylic acid group at C5, renders the carbon atoms, particularly at positions C2, C4, and C6, electrophilic and susceptible to attack by nucleophiles.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms, which contributes to its stability.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the departure of the leaving group (chloride ion), yielding the substituted product.
Regioselectivity: In this compound, the C4 position is generally the most reactive site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom at position 3 and the carboxylic acid group at position 5, which stabilize the negative charge in the Meisenheimer intermediate more effectively upon attack at C4 compared to C2.
Experimental Protocols
The following protocols are representative examples for the nucleophilic substitution of this compound with different classes of nucleophiles. These are based on established procedures for the analogous ethyl ester and should be optimized for specific substrates and scales.[2]
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used when necessary, particularly when working with moisture-sensitive nucleophiles.
-
Inert Atmosphere: Reactions involving air-sensitive reagents should be conducted under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: The progress of the reactions should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
The introduction of an amino group at the C4 position is a common transformation, leading to valuable intermediates for the synthesis of bioactive molecules.
General Experimental Workflow for Amination
Materials:
-
This compound
-
Amine nucleophile (e.g., isobutylamine, 2-methoxyethylamine)[3][4]
-
Tertiary amine base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide (DMF))
-
Hydrochloric acid (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of starting material).
-
Add the amine nucleophile (1.1-1.5 eq) and the tertiary amine base (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, which might otherwise react with the amine nucleophile.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period of 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the product, making it water-soluble, and will also help to remove any unreacted tertiary amine base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 4-5) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)
The displacement of the C4-chloro group with a thiol provides access to 4-thio-substituted pyrimidine derivatives.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Base (e.g., sodium hydroxide or potassium carbonate)
-
Solvent (e.g., ethanol, DMF, or a mixture of water and a water-miscible organic solvent)
-
Hydrochloric acid (for work-up)
Procedure:
-
In a round-bottom flask, dissolve the thiol nucleophile (1.1-1.2 eq) in the chosen solvent.
-
Add a base (1.1-1.2 eq) to generate the thiolate anion, which is a more potent nucleophile. Stir for 15-30 minutes at room temperature.
-
Add this compound (1.0 eq) to the solution of the thiolate.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 1-12 hours, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (Alkoxylation/Aryloxylation)
The reaction with alcohols or phenols introduces alkoxy or aryloxy groups at the C4 position.
Materials:
-
This compound
-
Alcohol or phenol nucleophile (e.g., sodium phenoxide)
-
Base (if starting from a neutral alcohol or phenol, e.g., sodium hydride or a strong non-nucleophilic base)
-
Solvent (e.g., DMF, DMSO, or the corresponding alcohol)
Procedure:
-
If using a pre-formed alkoxide or phenoxide, dissolve it in a suitable solvent. If starting with a neutral alcohol or phenol, dissolve it in an anhydrous solvent (e.g., DMF) and add a strong base like sodium hydride carefully under an inert atmosphere to generate the nucleophile in situ.
-
Add this compound (1.0 eq) to the solution of the nucleophile.
-
Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile, for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench any excess base carefully (e.g., by adding a protic solvent like methanol).
-
Remove the solvent under reduced pressure.
-
Add water and acidify with hydrochloric acid to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
-
Recrystallize if necessary.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temperature (°C) |
| Amines | Isobutylamine | Et₃N, DIPEA | Ethanol, Acetonitrile | 25 - 80 |
| Thiols | Thiophenol | NaOH, K₂CO₃ | Ethanol, DMF | 25 - 60 |
| Alcohols/Phenols | Sodium Phenoxide | NaH (for alcohols) | DMF, DMSO | 25 - 100 |
Applications in Drug Discovery and Development
The 4-substituted-2-(methylthio)pyrimidine-5-carboxylic acid derivatives synthesized through these nucleophilic substitution reactions are valuable intermediates in the pharmaceutical industry. Their primary application is in the synthesis of complex drug molecules.
A prominent example is the synthesis of Ticagrelor , a P2Y₁₂ platelet inhibitor used to prevent thrombotic events.[1] The core of the Ticagrelor molecule is assembled by reacting a complex amine with a 4,6-dichloropyrimidine derivative, a process that relies on the principles of nucleophilic aromatic substitution. The ability to readily introduce a variety of substituents at the C4 position of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates' pharmacological profiles.
Beyond Ticagrelor, these pyrimidine derivatives serve as building blocks for a wide range of other therapeutic agents, including kinase inhibitors for cancer therapy and antiviral compounds.[5] The versatility of the SNAr reaction on the 4-chloropyrimidine scaffold makes it a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Page loading... [guidechem.com]
- 5. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis. Our goal is to equip you with the scientific rationale behind each step and practical solutions to overcome experimental hurdles.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-stage process. It begins with the formation of an intermediate, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, through a condensation reaction. This is followed by a chlorination step to replace the hydroxyl group with a chlorine atom. The final stage involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
Caption: Overall synthetic route.
Troubleshooting Guides in Q&A Format
This section addresses specific problems you may encounter during the synthesis, providing detailed explanations and actionable solutions.
Stage 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
Question 1: My condensation reaction to form the hydroxypyrimidine ester is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I improve it?
Answer:
Low yields and product mixtures in this initial cyclization are common and can often be traced back to several factors. The reaction involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate, and its success is highly dependent on reaction conditions and reactant purity.
Potential Causes and Solutions:
-
Purity of Starting Materials: S-methylisothiourea salts can be hygroscopic and may contain impurities. Ensure you are using a high-purity grade and that it is completely dry. Diethyl ethoxymethylenemalonate can also degrade over time; using freshly distilled reagent is recommended.
-
Base Selection and Stoichiometry: The choice of base is critical for promoting the desired cyclization while minimizing side reactions. Sodium ethoxide is commonly used and should be prepared fresh for optimal activity. The stoichiometry of the base should be carefully controlled; an excess can lead to unwanted side reactions.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and time. Running the reaction at a lower temperature for a longer duration can sometimes improve the yield by minimizing the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Incomplete Cyclization: In some cases, the reaction may stall at an intermediate stage, leading to a complex mixture. Ensuring adequate reaction time and temperature is key to driving the reaction to completion.
Experimental Protocol for Condensation:
A general procedure involves the slow addition of a solution of S-methylisothiourea sulfate and sodium ethoxide in ethanol to a solution of diethyl ethoxymethylenemalonate in ethanol at a controlled temperature. The reaction is typically stirred for several hours and then worked up by acidification and filtration.
| Parameter | Recommended Condition |
| Base | Freshly prepared Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | 0°C to reflux, requires optimization |
| Monitoring | TLC (e.g., Ethyl acetate/Hexane) |
Stage 2: Chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
Question 2: The chlorination of my hydroxypyrimidine ester with phosphorus oxychloride (POCl₃) is giving me a dark, tarry crude product with a low yield of the desired chlorinated ester. What's going wrong?
Answer:
The chlorination of hydroxypyrimidines using POCl₃ is a standard transformation, but it can be problematic if not performed under the right conditions. The formation of dark, insoluble materials is often indicative of side reactions and decomposition.[1][2]
Potential Causes and Solutions:
-
Excess POCl₃ and High Temperatures: Using a large excess of POCl₃ and excessively high temperatures can lead to charring and the formation of polymeric byproducts. While some protocols call for refluxing in neat POCl₃, a more controlled approach is often beneficial. A recent development is the use of equimolar amounts of POCl₃ in a solvent-free system or in a high-boiling solvent like toluene, which can provide higher yields and cleaner reactions.[1]
-
Presence of Water: The reaction is highly sensitive to moisture. Ensure that your starting material and glassware are scrupulously dry. Any water present will react exothermically with POCl₃, leading to a decrease in the effective concentration of the reagent and the formation of phosphoric acid, which can complicate the reaction and work-up.
-
Work-up Procedure: The quenching of the reaction mixture is a critical step. Pouring the reaction mixture onto ice is a common procedure, but it must be done carefully and with vigorous stirring to dissipate the heat generated from the hydrolysis of excess POCl₃. An alternative is to first remove the excess POCl₃ under reduced pressure before quenching.
-
Incomplete Reaction: If the reaction is not heated for a sufficient amount of time, you may have unreacted starting material in your crude product. Monitoring by TLC is essential to ensure the complete conversion of the starting material.
Experimental Protocol for Chlorination:
A typical procedure involves heating the hydroxypyrimidine ester in phosphorus oxychloride, often with a catalytic amount of a tertiary amine base like pyridine or triethylamine. The reaction is heated to reflux for a few hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure, and the residue is carefully quenched with ice-water. The product is then extracted with an organic solvent.
| Parameter | Recommended Condition |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |
| Solvent | Neat POCl₃, Toluene, or solvent-free |
| Temperature | Reflux (typically 80-110°C) |
| Monitoring | TLC (e.g., Ethyl acetate/Hexane) |
digraph "Chlorination_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="Low Yield / Dark Product in Chlorination"]; B[label="Check for Moisture"]; C [label="Optimize POCl3 Stoichiometry"]; D [label="Control Reaction Temperature"]; E [label="Careful Work-up"]; F [label="Monitor Reaction Progress"]; A -> {B, C, D, E, F};
}
Caption: Troubleshooting chlorination.
Stage 3: Hydrolysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Question 3: During the hydrolysis of the ethyl ester to the carboxylic acid, I am observing the formation of a significant byproduct. My NMR spectrum shows the disappearance of the methylthio singlet. What is happening?
Answer:
This is a critical issue that can arise during the hydrolysis of this specific substrate. The observation of the disappearance of the methylthio singlet in the NMR spectrum strongly suggests a nucleophilic substitution reaction at the C2 position, where the methylthio group is displaced.
Potential Causes and Solutions:
-
Harsh Hydrolysis Conditions: The use of strong bases (like NaOH or KOH) at elevated temperatures can promote the nucleophilic attack of hydroxide ions at the C2 position, leading to the displacement of the methylthio group and the formation of a 2-hydroxy-pyrimidine derivative.
-
Reaction Time: Prolonged reaction times, even under milder conditions, can also lead to the formation of this byproduct.
-
Choice of Base: While NaOH and KOH are commonly used for ester hydrolysis, for this particular substrate, a milder base or carefully controlled conditions are necessary. The use of lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be a more selective method for this hydrolysis.
Experimental Protocol for Hydrolysis:
A recommended procedure is to dissolve the ethyl ester in a mixture of tetrahydrofuran (THF) and water, and then add a slight excess of lithium hydroxide monohydrate. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified to precipitate the carboxylic acid.
| Parameter | Recommended Condition |
| Base | Lithium Hydroxide (LiOH) |
| Solvent | THF/Water mixture |
| Temperature | Room Temperature |
| Monitoring | TLC (e.g., Dichloromethane/Methanol) |
digraph "Hydrolysis_Side_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];A[label="Ethyl 4-chloro-2-(methylthio)\n-pyrimidine-5-carboxylate"]; B[label="4-Chloro-2-(methylthio)\n-pyrimidine-5-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="4-Chloro-2-hydroxy\n-pyrimidine-5-carboxylic acid"]; A -> B[label=" Desired Hydrolysis (LiOH) ", color="#34A853"]; A -> C [label=" Undesired Side Reaction\n(strong base, high temp) "];
}
Caption: Hydrolysis side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the final product, this compound?
A1: The final product is typically a white to off-white solid. If you obtain a significantly colored product, it may indicate the presence of impurities that need to be removed through recrystallization.
Q2: What is a good solvent system for the recrystallization of the final product?
A2: A common solvent system for the recrystallization of similar carboxylic acids is a mixture of an alcohol (like ethanol or isopropanol) and water. The product is dissolved in the hot alcohol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to form pure crystals.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
¹H NMR: You should expect to see a singlet for the pyrimidine proton, a singlet for the methylthio group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum will show characteristic peaks for the pyrimidine ring carbons, the methylthio carbon, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the POCl₃ reaction is highly exothermic and should be done with extreme care, preferably by adding the reaction mixture to a large amount of ice with vigorous stirring.
-
S-methylisothiourea salts can be toxic and should be handled with care.
-
Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic sequence. We will address common challenges, offer troubleshooting solutions, and present optimized protocols to ensure reproducible, high-yield results.
The target compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of various kinase inhibitors used in oncology research.[1][2] Its successful synthesis hinges on a critical two-step process: the chlorination of a pyrimidine precursor followed by a controlled ester hydrolysis. This guide provides a comprehensive framework for navigating the nuances of this process.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a two-step sequence starting from its corresponding ethyl ester, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
Caption: General two-step synthesis of the target carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chlorinating agent for Step 1?
A1: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used. POCl₃ is often preferred and can be used with or without a solvent like toluene.[3] The choice depends on scale and downstream processing. POCl₃ reactions can sometimes be run neat, simplifying workup, but can be aggressive. Using a solvent and an organic base (e.g., triethylamine, pyridine) can moderate the reaction, reduce charring, and improve yields, especially for sensitive substrates.[4]
Q2: Why is an organic base sometimes added during the chlorination with POCl₃?
A2: The addition of an organic base, such as triethylamine or N,N-Dimethylaniline, serves two primary purposes.[5] First, it acts as a scavenger for the HCl gas generated during the reaction, preventing potential side reactions. Second, it can catalyze the reaction, often allowing for lower reaction temperatures and shorter reaction times, which minimizes the formation of tar-like impurities.
Q3: How should I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring both steps.
-
For Step 1 (Chlorination): Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, will have a higher Rf value than the starting hydroxy-pyrimidine.
-
For Step 2 (Hydrolysis): Use a more polar system (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The product carboxylic acid will have a lower Rf value than the starting ethyl ester. The addition of acetic acid to the mobile phase helps to produce sharper spots for the carboxylic acid product.
Q4: What are the critical parameters for the hydrolysis step (Step 2)?
A4: The hydrolysis of the ethyl ester to the carboxylic acid is sensitive to reaction conditions.
-
Choice of Base: Lithium hydroxide (LiOH) is often an excellent choice as it can effectively hydrolyze the ester at lower temperatures (e.g., room temperature), minimizing side reactions.[6] Sodium hydroxide (NaOH) is also effective but may sometimes require heating, which increases the risk of side reactions.
-
Temperature Control: Overheating during basic hydrolysis can lead to nucleophilic substitution of the 4-chloro group, resulting in the formation of the 4-hydroxy byproduct.[6] In some cases, the 2-(methylthio) group can also be labile under harsh conditions.[7]
-
Acidification: After hydrolysis is complete, the reaction mixture must be carefully acidified to precipitate the carboxylic acid product. The pH should be brought to ~2-3. Adding the acid too quickly can cause a rapid exotherm and may lead to product oiling out or decomposition.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
Problem 1: Low or incomplete conversion to the chloro-pyrimidine.
-
Possible Cause A: Inactive Chlorinating Agent. POCl₃ and SOCl₂ are moisture-sensitive. Use a fresh bottle or a properly stored aliquot.
-
Possible Cause B: Insufficient Reagent or Temperature. The reaction may require refluxing for several hours.[1] Ensure you are using a sufficient excess of the chlorinating agent (typically 3-10 equivalents when used as a solvent).[5] If co-solvents are used, ensure the temperature is high enough to drive the reaction to completion (e.g., 80-110 °C).[4]
-
Solution Workflow:
-
Confirm the quality of the chlorinating agent.
-
Increase the reaction time and monitor by TLC every hour.
-
If the reaction is still sluggish, consider increasing the temperature in 10 °C increments.
-
As a final measure, a subsequent run with an increased excess of the chlorinating agent may be necessary.
-
Caption: Decision workflow for troubleshooting low chlorination yield.
Problem 2: The reaction mixture turns black, and a tar-like substance forms.
-
Possible Cause: Overheating and Decomposition. This is a common issue with POCl₃ reactions, especially when run neat at high temperatures. The starting material or product is decomposing.
-
Solution:
-
Controlled Heating: Use an oil bath with a temperature controller and a reflux condenser. Avoid aggressive heating with a heating mantle.
-
Use a Co-solvent: Performing the reaction in a high-boiling inert solvent like toluene or dioxane can provide better temperature control.[3]
-
Add an Organic Base: As mentioned in the FAQ, adding a base like N,N-Dimethylaniline can often allow for lower reaction temperatures, preventing decomposition.[5]
-
Step 2: Hydrolysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Problem 1: Hydrolysis is incomplete, even after extended reaction time.
-
Possible Cause A: Insufficient Base. Ensure at least 1.1 to 1.5 equivalents of base (e.g., LiOH) are used to account for any acidic impurities and drive the reaction to completion.
-
Possible Cause B: Poor Solubility. The starting ester may have limited solubility in a purely aqueous medium.
-
Solution: Add a co-solvent like tetrahydrofuran (THF) or methanol to the water to create a homogeneous solution. This dramatically increases the reaction rate. A 3:1 mixture of THF:Water or Methanol:Water is a good starting point.
Problem 2: Significant formation of a byproduct with a lower Rf than the starting material but different from the desired product.
-
Possible Cause: Nucleophilic Substitution. The 4-chloro group is susceptible to substitution by hydroxide ions (⁻OH) to form Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, especially if the reaction is heated for a prolonged period.
-
Solution:
-
Lower the Temperature: Run the hydrolysis at room temperature or even 0 °C, especially when using a strong base like NaOH. LiOH is generally less aggressive, making it suitable for room temperature reactions.[6]
-
Limit Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately with the workup. Do not let the reaction stir unnecessarily for extended periods (e.g., overnight) after completion.
-
Problem 3: The final product oils out or forms a sticky solid during acidic workup.
-
Possible Cause A: Rapid pH Change. Adding concentrated acid too quickly to the basic solution can cause localized high temperatures and uneven precipitation.
-
Possible Cause B: Impurities. The presence of unreacted starting material or byproducts can interfere with crystallization.
-
Solution:
-
Controlled Acidification: Cool the reaction mixture in an ice bath. Add 1M or 2M HCl dropwise with vigorous stirring to slowly lower the pH to 2-3.
-
Trituration: If the product is sticky, after filtration, try triturating (grinding the solid in a small amount of solvent) with a solvent like cold water, diethyl ether, or a hexane/ethyl acetate mixture to remove impurities and induce crystallization.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0 eq) slowly at room temperature. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: Heat the mixture to 90-100 °C using an oil bath and stir for 2-4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by recrystallization from ethanol or column chromatography.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask, dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A white precipitate should form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with cold water and dry under vacuum to yield the final product.
| Parameter | Step 1: Chlorination | Step 2: Hydrolysis |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Lithium Hydroxide (LiOH·H₂O) |
| Solvent | Neat or Toluene | THF/Water (3:1) |
| Temperature | 90-100 °C | Room Temperature (20-25 °C) |
| Time | 2-4 hours | 2-6 hours |
| Key Control | Slow quenching on ice | Slow acidification at 0 °C |
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical intermediate. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most widely adopted synthetic strategy involves a two-step process starting from the more accessible ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. The route is as follows:
-
Chlorination: The hydroxyl group at the C4 position is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1][2]
-
Saponification (Ester Hydrolysis): The ethyl ester is then hydrolyzed under basic conditions (e.g., using LiOH or NaOH), followed by acidic workup, to yield the final carboxylic acid product.[3]
This sequence is generally preferred over direct chlorination of the carboxylic acid precursor because the carboxylic acid group can have undesirable reactions with chlorinating agents like POCl₃.
Q2: Why is strict temperature control so critical during the chlorination step with phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a highly reactive and aggressive reagent. Maintaining strict temperature control is paramount for several reasons:
-
Preventing Degradation: At elevated temperatures, the electron-deficient pyrimidine ring can be susceptible to decomposition or charring, leading to the formation of intractable tars and significantly reducing the yield and purity of the desired product.
-
Minimizing Side Reactions: The primary side reaction of concern is thermal decarboxylation. Pyrimidine-5-carboxylic acids can lose CO₂ under harsh heating conditions, which would lead to the formation of 4-chloro-2-(methylthio)pyrimidine as a significant impurity.[4][5]
-
Ensuring Selectivity: While the C4-hydroxyl is the most reactive site, excessive heat can promote other unwanted reactions. A controlled temperature profile ensures the reaction proceeds cleanly towards the intended C4-chlorination.
Q3: What are the three most common impurities I should expect to find in my final product?
Based on the synthetic route, the three most prevalent impurities are:
-
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid: This is the starting material for the chlorination step (or the hydrolysis product of the chloro intermediate). Its presence indicates either an incomplete chlorination reaction or hydrolysis of the C4-chloro group during the workup.
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This is the ester intermediate. Its presence in the final acid product signifies incomplete saponification.
-
4-chloro-2-(methylthio)pyrimidine: This is the decarboxylated side product, resulting from excessive heat during the chlorination or subsequent steps.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Incomplete Chlorination - Significant Starting Material Remains
-
Symptom: Your reaction workup yields a product that, according to TLC, HPLC, or NMR analysis, contains a high percentage of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Causality Analysis: The conversion of the 4-hydroxy tautomer (a vinylogous amide) to the 4-chloro product requires complete activation by the chlorinating agent. Incomplete reactions are typically traced back to reagent stoichiometry, activity, or insufficient thermal energy to overcome the activation barrier.
-
Troubleshooting Protocol & Solutions:
| Potential Cause | Recommended Action & Explanation |
| Insufficient POCl₃ | Increase the molar equivalents of POCl₃ from a typical 3-5 eq. to 5-7 eq. The excess POCl₃ can also serve as the reaction solvent, driving the equilibrium towards the product. |
| Poor Reagent Quality | Use freshly opened or distilled POCl₃. Over time, POCl₃ can hydrolyze from atmospheric moisture, reducing its efficacy. |
| Low Reaction Temperature | While avoiding excessive heat is crucial, the reaction requires a certain thermal threshold. Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 90-100°C) and monitor by TLC/HPLC until starting material consumption is complete.[2] |
| Presence of a Base | Some procedures recommend the use of a mild organic base like triethylamine to neutralize the HCl generated in situ.[2] This can sometimes improve reaction rates and yields. Ensure the base is added slowly and at a controlled temperature. |
Problem 2: Final Product is Contaminated with the 4-Hydroxy Precursor
-
Symptom: Your final, isolated this compound shows a persistent impurity corresponding to the mass and spectral data of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.
-
Causality Analysis: The C4 position on the pyrimidine ring is highly electrophilic, making the chloro group susceptible to nucleophilic aromatic substitution. Water is a potent enough nucleophile, especially during workup, to hydrolyze the product back to the starting material.
-
Troubleshooting Protocol & Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Quenching Procedure: The quenching of excess POCl₃ is the most critical step. Instead of pouring the reaction mixture into water, slowly and carefully pour it onto crushed ice while maintaining vigorous stirring. This keeps the temperature low, minimizing the rate of hydrolysis.
-
Extraction Solvents: Use high-quality, anhydrous extraction solvents (e.g., ethyl acetate, dichloromethane).
-
pH Adjustment: During the final precipitation of the carboxylic acid from its salt, avoid prolonged exposure to highly aqueous or basic conditions. Adjust the pH quickly and efficiently to the isoelectric point to precipitate the product, then filter immediately.
Problem 3: Decarboxylated Impurity Detected
-
Symptom: GC-MS or ¹H NMR analysis of your product shows signals corresponding to 4-chloro-2-(methylthio)pyrimidine (i.e., the absence of the carboxylic acid proton and carbon signals).
-
Causality Analysis: The C-C bond between the carboxylic acid and the pyrimidine ring can be cleaved under thermal stress. This process, known as decarboxylation, is often irreversible and leads to a difficult-to-remove impurity.[6] The stability of pyrimidine carboxylic acids varies, but high temperatures are a known risk factor.[4][7]
-
Troubleshooting Protocol & Solutions:
| Parameter | Recommendation |
| Chlorination Temperature | Strictly maintain the reaction temperature below 110°C. Often, the reaction can be driven to completion at 90-100°C.[2] |
| Reaction Time | Monitor the reaction closely. Once the starting material is consumed, proceed immediately to the workup. Avoid unnecessarily long reaction times at high temperatures. |
| Distillation | If you are purifying the intermediate ester by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. |
Visualized Workflows
General Synthetic Pathway
The diagram below outlines the standard, high-yield synthetic route discussed.
Caption: Standard two-step synthesis of the target compound.
Troubleshooting Decision Tree
Use this logic tree to diagnose common issues during your synthesis.
Caption: A logical guide for troubleshooting common impurities.
References
- 1. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support center for 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the challenges you may encounter.
This document is structured to provide immediate, actionable answers to common questions and issues, moving from frequently asked questions to more complex troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The main purification strategies for this compound, like many crystalline organic acids, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.
-
Recrystallization: This is often the most effective and scalable method for removing minor impurities, especially if the crude product is already of reasonable purity. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
-
Acid-Base Extraction: Leveraging the carboxylic acid moiety, this technique is excellent for separating the acidic product from neutral or basic impurities. The crude material is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, rendering it water-soluble as the carboxylate salt. Neutral and basic impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is collected by filtration.
-
Column Chromatography: While effective, this method is often considered more laborious and less scalable for this particular intermediate, a point sometimes noted in process chemistry literature where alternatives are sought for large-scale production.[1] It is, however, invaluable for removing impurities with very similar solubility profiles to the product or for achieving very high purity on a smaller scale.
Q2: What are the likely impurities in my crude this compound?
Understanding the potential impurities is critical for designing an effective purification strategy. Based on its common synthesis route—chlorination of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid with an agent like phosphoryl chloride (POCl₃)[2]—the primary impurities include:
-
Unreacted Starting Material: 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.
-
Hydrolysis Product: If moisture is present, the 4-chloro group can hydrolyze back to the 4-hydroxy group.
-
Byproducts from the Chlorinating Agent: For example, phosphoric acid if POCl₃ is used.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q3: What are the key physical and chemical properties I should be aware of during purification?
Key properties for this compound are:
| Property | Value/Description | Significance for Purification |
| Appearance | White to off-white solid[3] | A significant deviation in color (e.g., dark brown) may indicate substantial impurities. |
| Molecular Weight | 204.64 g/mol [4] | Useful for calculating molar equivalents and for mass spectrometry analysis. |
| pKa | 1.36 ± 0.32 (Predicted)[3][5] | The low pKa indicates a relatively strong carboxylic acid, which is important for acid-base extraction protocols. |
| Stability | Stable under recommended storage conditions (dry, sealed)[6][7]. Avoid moisture to prevent hydrolysis of the chloro group.[6] | This highlights the importance of using dry solvents and performing operations under an inert atmosphere if possible. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Recrystallization yields are very low.
Possible Cause A: The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Explanation: An ideal recrystallization solvent should exhibit a steep solubility curve with respect to temperature. If the compound remains significantly soluble even when cooled, recovery will be poor.
-
Solution:
-
Introduce an Anti-Solvent: If you have a solvent in which your compound is highly soluble (e.g., methanol), you can add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or a non-polar solvent like hexane) dropwise to the hot, dissolved solution until turbidity is observed. Then, reheat to clarify and allow to cool slowly.
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to identify a more suitable system.
-
Possible Cause B: The compound is precipitating too quickly, trapping impurities.
-
Explanation: Rapid cooling ("crashing out") leads to the formation of small, impure crystals.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed.
-
Insulation: Insulate the flask to further slow the cooling rate.
-
Seeding: If available, add a small seed crystal of pure product to the cooled solution to encourage the growth of larger, purer crystals.
-
Issue 2: The product's purity does not improve after recrystallization.
Possible Cause A: The primary impurity has a very similar solubility profile to the product.
-
Explanation: If an impurity co-crystallizes with your product, simple recrystallization will be ineffective.
-
Solution:
-
Switch Purification Method: This is a classic scenario where an alternative technique is required. An acid-base extraction is highly recommended here, as it separates compounds based on their acidic/basic properties rather than solubility. The starting material, 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, is also acidic and will be extracted along with the product, but it can often be separated by careful pH control during the precipitation step.
-
Chromatography: If acid-base extraction fails, column chromatography is the next logical step. A silica gel column with a gradient elution of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape, is a good starting point.
-
Possible Cause B: The product is degrading during the heating phase of recrystallization.
-
Explanation: Although generally stable, prolonged heating in certain solvents, especially protic ones, could potentially lead to degradation or reaction.
-
Solution:
-
Minimize Heating Time: Dissolve the compound in the minimum amount of boiling solvent as quickly as possible.
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.
-
Charcoal Treatment: If the color of your solution darkens upon heating, it may indicate the formation of colored degradation impurities. Adding a small amount of activated charcoal to the hot solution can help adsorb these before the filtration step.[2]
-
Issue 3: An oil forms during recrystallization instead of a solid.
Possible Cause A: The melting point of the compound is lower than the boiling point of the solvent.
-
Explanation: The compound is "melting" in the hot solvent rather than dissolving, and then failing to solidify upon cooling.
-
Solution:
-
Change Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: A solvent/anti-solvent system can often lower the required temperature for dissolution.
-
Possible Cause B: The presence of impurities is depressing the melting point.
-
Explanation: Significant amounts of impurities can create a eutectic mixture that has a lower melting point than the pure compound.
-
Solution:
-
Pre-Purification Step: Attempt a different purification method first to remove the bulk of the impurities. An acid-base extraction would be an excellent first pass before a final recrystallization.
-
Trituration: Before recrystallization, stir the crude solid with a solvent in which the desired compound is sparingly soluble but the impurities are. This can wash away some of the problematic impurities.
-
Experimental Protocols & Workflows
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% w/v solution is generally sufficient. Extract 2-3 times, collecting the aqueous layers.
-
Back-Washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any remaining neutral impurities that may have been physically carried over.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH is ~1-2. The pure product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Workflow & Decision-Making Diagram
The following diagram outlines a logical workflow for the purification of this compound.
Caption: Decision workflow for selecting a purification method.
References
- 1. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 3. This compound CAS#: 74840-34-9 [m.chemicalbook.com]
- 4. This compound | 74840-34-9 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. capotchem.com [capotchem.com]
- 7. CAS 880613-19-4 | 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide - Synblock [synblock.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we will delve into the intricacies of its synthesis, troubleshoot common issues that can impact yield and purity, and provide evidence-based strategies for optimization. Our goal is to empower you with the knowledge to navigate the challenges of this synthesis with confidence and achieve reliable, high-quality results.
Synthesis Overview: The Two-Step Path to a Key Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired product. The most common route involves two key transformations:
-
Condensation: The synthesis typically begins with the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate in the presence of a base. This reaction forms a 4-oxopyrimidine sodium salt intermediate.[1]
-
Chlorination and Hydrolysis: The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position.[1][2] This is followed by hydrolysis of the ester group to yield the final carboxylic acid.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate potential roadblocks in your synthesis.
Question 1: My yield of the 4-oxopyrimidine intermediate is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial condensation step can often be attributed to several factors:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is a common choice, but the stoichiometry must be carefully controlled to promote the desired cyclization while minimizing side reactions.[4]
-
Reactant Purity: Impurities in the starting materials, S-methylisothiourea and diethyl ethoxymethylene malonate, can inhibit the reaction.[3] Ensure that your starting materials are of high purity.
-
Reaction Temperature: The reaction temperature can influence the rate and selectivity of the condensation. While the reaction is typically performed at room temperature or with gentle heating, optimization of this parameter may be necessary for your specific setup.
Troubleshooting Workflow: Low Intermediate Yield
Caption: A workflow diagram for troubleshooting low yields of the intermediate.
Question 2: I am observing significant byproduct formation during the chlorination step. How can I minimize these unwanted reactions?
Answer:
The chlorination step using phosphorus oxychloride is highly reactive and can lead to the formation of byproducts if not carefully controlled. Common issues include:
-
Over-chlorination: Excess phosphorus oxychloride or prolonged reaction times can lead to the chlorination of other positions on the pyrimidine ring.
-
Decomposition: High reaction temperatures can cause decomposition of the starting material and the product. The reaction is often performed under reflux, but the temperature should be carefully monitored.[1]
-
Hydrolysis of the Chlorinating Agent: Phosphorus oxychloride reacts violently with water. Ensure that the reaction is carried out under anhydrous conditions to prevent the formation of phosphoric acid, which can lead to unwanted side reactions.
Strategies for Minimizing Byproducts:
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use a slight excess of POCl₃ (e.g., 1.1-1.5 equivalents). | Ensures complete conversion of the starting material without excessive side reactions. |
| Reaction Temperature | Maintain a consistent reflux temperature and monitor for any signs of decomposition (e.g., color change). | Prevents thermal degradation of the product. |
| Reaction Time | Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. | Avoids prolonged exposure to the harsh reaction conditions. |
| Work-up Procedure | Carefully quench the reaction mixture with ice water to hydrolyze any remaining POCl₃. | Neutralizes the reactive chlorinating agent and prevents further reactions during work-up. |
Question 3: The final hydrolysis of the ester to the carboxylic acid is incomplete. What can I do to drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions:
-
Choice of Base: While sodium hydroxide is commonly used, other bases like lithium hydroxide can be more effective and lead to cleaner reactions with higher yields.[5]
-
Reaction Temperature: Increasing the reaction temperature can accelerate the rate of hydrolysis. However, be cautious of potential side reactions or decomposition at elevated temperatures.
-
Solvent System: The choice of solvent can impact the solubility of the starting material and the effectiveness of the base. A mixture of water and an organic solvent like ethanol or THF is often used.
-
Reaction Time: As with other steps, monitoring the reaction by TLC is essential to determine the point of complete conversion.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: The ethyl ester precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is typically a white to yellow solid.[1] The final carboxylic acid product is also expected to be a solid.
Q2: Are there any specific safety precautions I should take when working with phosphorus oxychloride?
A2: Yes, phosphorus oxychloride is a highly corrosive and reactive substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts violently with water, so all glassware must be dry.
Q3: Can other chlorinating agents be used instead of phosphorus oxychloride?
A3: While phosphorus oxychloride is the most commonly reported chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) might also be effective.[2] However, reaction conditions would need to be optimized for the specific reagent used.
Q4: What are some common side reactions in pyrimidine synthesis in general?
A4: Pyrimidine synthesis can be prone to various side reactions, such as the formation of Hantzsch-type 1,4-dihydropyridines as fluorescent byproducts in Biginelli reactions, which is a different type of pyrimidine synthesis.[3][4] While not directly applicable to this specific synthesis, it highlights the importance of controlling reaction conditions to favor the desired reaction pathway. Another potential issue is the hydrolysis of starting materials or intermediates if the reaction is not carried out under anhydrous conditions.[4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer, dissolve S-methylisothiourea and diethyl ethoxymethylene malonate in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for the optimized time, monitoring the progress by TLC.
-
Upon completion, the resulting 4-oxopyrimidine sodium salt can be isolated or used directly in the next step.
-
Chlorination: Carefully add phosphorus oxychloride to the cooled reaction mixture containing the 4-oxopyrimidine sodium salt.
-
Heat the reaction mixture to reflux and maintain for the optimized duration, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can be purified by recrystallization or column chromatography.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent mixture (e.g., ethanol/water).
-
Add a solution of a base (e.g., lithium hydroxide or sodium hydroxide) to the reaction mixture.
-
Heat the mixture to the optimized temperature and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
stability issues of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid in solution
Technical Support Center: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Introduction: Understanding the Molecule
Welcome to the technical support guide for this compound (CAS: 74840-34-9). This multifunctional pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery. However, its utility is matched by its chemical lability in solution. The molecule possesses three key functional groups that dictate its stability profile:
-
An electron-deficient pyrimidine ring activated towards nucleophilic attack.
-
A C4-chloro substituent , which is a competent leaving group.
-
A C2-methylthio (thioether) group , susceptible to oxidation.
-
A C5-carboxylic acid , which influences solubility and reactivity.
This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the stability challenges associated with this compound, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing poor purity by HPLC/LC-MS right after dissolution. What is happening?
A1: This is a classic sign of rapid degradation upon dissolution. The two most probable causes are hydrolysis and oxidation .
-
Hydrolysis: The chloro group at the C4 position is highly susceptible to nucleophilic substitution by water or other nucleophiles present in your solvent (e.g., residual water in methanol). This reaction replaces the chlorine atom with a hydroxyl group, forming 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid. This is often accelerated by basic conditions. The rate of hydrolysis for chloropyrimidines can be significant, even in neutral aqueous solutions[1][2].
-
Oxidation: The methylthio group's sulfur atom can be readily oxidized by dissolved atmospheric oxygen, especially in the presence of trace metal impurities or light. This first forms the corresponding sulfoxide and can proceed to the sulfone. Both oxidation products will appear as distinct, more polar peaks in a reverse-phase HPLC analysis[3][4][5].
To mitigate this, always use fresh, anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions and prepare aqueous solutions immediately before use.
Q2: I'm struggling to dissolve the compound in my aqueous buffer. It keeps precipitating. How can I improve its solubility?
A2: The solubility of this compound is highly dependent on pH due to the carboxylic acid group. With a predicted pKa around 1.36, the carboxylic acid is quite acidic[6][7].
-
In acidic to neutral pH (pH < 6): The carboxylic acid will be largely in its protonated, neutral form (-COOH). This form has lower aqueous solubility.
-
In basic pH (pH > 7): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is an ionic salt and significantly more soluble in water.
Recommendation: To prepare an aqueous solution, first dissolve the solid compound in a minimal amount of an organic co-solvent like DMSO. Then, add this concentrated solution dropwise into your aqueous buffer (pH ≥ 7.0) while vortexing. Avoid buffers containing primary or secondary amines (like Tris), as these can act as nucleophiles and displace the C4-chloride. Phosphate or HEPES buffers are generally safer choices.
Q3: What are the primary degradation products I should look for by LC-MS?
A3: Based on the molecule's structure, you should monitor for masses corresponding to the two primary degradation pathways. Let's assume the starting molecular weight (MW) is ~204.63 g/mol .
| Degradation Pathway | Product Name | Expected Mass Change | Expected [M-H]⁻ Ion |
| Hydrolysis | 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | -16.45 Da | m/z 185.0 |
| Oxidation (1) | 4-Chloro-2-(methylsulfinyl)pyrimidine-5-carboxylic acid | +16.00 Da | m/z 219.0 |
| Oxidation (2) | 4-Chloro-2-(methylsulfonyl)pyrimidine-5-carboxylic acid | +32.00 Da | m/z 235.0 |
Note: Mass changes are calculated based on the exchange of -Cl for -OH and the addition of oxygen atoms. Exact mass values may differ based on isotopic distribution.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: Both solid and solution forms require careful storage to maintain integrity.
-
Solid Form: Store at -20°C in a desiccator under an inert atmosphere (argon or nitrogen)[6]. This minimizes contact with moisture and atmospheric oxygen.
-
Stock Solutions (in Anhydrous Aprotic Solvents like DMSO or DMF): Store in small aliquots at -80°C. Use tubes with tight-sealing caps to minimize moisture absorption. Before opening, allow the vial to warm completely to room temperature to prevent condensation from forming inside.
-
Aqueous Working Solutions: These are the least stable. It is strongly recommended to prepare them fresh for each experiment and use them within a few hours. Do not store aqueous solutions.
Visualizing Degradation and Troubleshooting
Understanding the potential failure points is critical. The diagrams below illustrate the main degradation pathways and a logical workflow for troubleshooting stability-related issues.
Caption: Primary degradation pathways for the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. This compound CAS#: 74840-34-9 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
overcoming poor solubility of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid in experiments
Welcome to the technical support guide for 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the compound's characteristically poor aqueous solubility. This guide provides a series of troubleshooting steps and in-depth scientific explanations to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, won't dissolve in my aqueous buffer. What is the underlying issue?
A1: The poor aqueous solubility of this compound stems from two primary chemical features: its relatively nonpolar pyrimidine core and the presence of a carboxylic acid group. In its neutral (protonated) state, the molecule has strong intermolecular interactions in its solid crystal form, which are energetically costly to break. Furthermore, the overall molecule is hydrophobic, making it difficult for water molecules to surround and solvate it effectively.
The key to its solubility lies with the carboxylic acid group. At neutral or acidic pH, this group is protonated (-COOH) and uncharged, contributing to low water solubility.[1][2] However, at a pH above its acid dissociation constant (pKa), the group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This charged species is significantly more polar and readily interacts with water, dramatically increasing solubility.[1][3] The predicted pKa for this compound is very low, around 1.36, meaning it is a relatively strong acid.[4][5] This suggests that even at neutral pH, it should be partially ionized, but its solubility can still be limited by other factors.
Q2: I'm preparing a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what's the first thing I should try?
A2: This is a very common phenomenon known as "crashing out" and is a classic sign of a compound with poor aqueous solubility.[6] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including yours.[7] When you create a concentrated stock in 100% DMSO, the solvent effectively solvates the compound.
However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the local environment changes drastically. The DMSO concentration plummets, and the solution becomes predominantly water. Water is a poor solvent for your compound in its neutral state, and if the final concentration exceeds its aqueous solubility limit, it will precipitate.[6] This is a measure of kinetic solubility , which is the concentration at which a compound precipitates when rapidly diluted from a DMSO stock.[8][9][10]
Initial Troubleshooting: pH Adjustment
The most direct way to combat this is by increasing the pH of your aqueous buffer.[11] Since the compound has an acidic carboxylic group, raising the pH will deprotonate it, forming the much more soluble carboxylate salt.[1][12]
Recommended Action: Prepare your aqueous buffer at a pH of 7.4 or higher. A common choice is phosphate-buffered saline (PBS) at pH 7.4. For particularly stubborn solubility issues, you can try buffers with a pH of 8.0 or even 9.0, but you must first confirm that this pH will not negatively impact your assay (e.g., enzyme activity, cell viability).
In-Depth Troubleshooting & Protocols
Q3: Adjusting the pH helped, but I still see some precipitation at higher concentrations. What are my next steps?
A3: If pH adjustment alone is insufficient, the next step is to employ co-solvents or other solubilizing agents. A co-solvent is a water-miscible organic solvent that, when added in a small percentage to your aqueous buffer, can increase the solubility of hydrophobic compounds.[13][14]
Common Co-solvents for Biological Assays:
-
Ethanol: Often used in concentrations of 1-5%.
-
Propylene glycol (PG): A viscous co-solvent that can be effective.
-
Polyethylene glycol 400 (PEG 400): A polymer that can enhance solubility.
Workflow for Optimizing Solubility:
Below is a systematic workflow to troubleshoot and optimize the solubility of this compound for your experiments.
Caption: A step-by-step workflow for dissolving and troubleshooting the solubility of this compound.
Q4: Can you provide a detailed protocol for preparing a working solution using pH adjustment?
A4: Certainly. This protocol aims to create a 100 µM working solution in a basic buffer, starting from a 10 mM DMSO stock. This approach maximizes the ionization of the carboxylic acid to enhance solubility.
Protocol: Preparation of a 100 µM Working Solution via pH Adjustment
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipette tips
Step-by-Step Procedure:
-
Prepare 10 mM DMSO Stock Solution:
-
Weigh out an appropriate amount of the solid compound.
-
Dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly. If needed, gently warm the solution at 37°C for 5-10 minutes to ensure it is fully dissolved. This is your stock solution .
-
-
Prepare a pH 8.5 Working Buffer:
-
Take your standard PBS (pH 7.4) solution.
-
While monitoring with a calibrated pH meter, add 1 M NaOH dropwise until the pH of the PBS reaches 8.5.
-
Filter-sterilize this buffer if it will be used in cell-based assays.
-
-
Prepare the 100 µM Working Solution:
-
Pipette 990 µL of the pH 8.5 PBS buffer into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the buffer. This creates a 1:100 dilution.
-
Immediately vortex the tube for 15-30 seconds to ensure rapid and complete mixing. This minimizes localized high concentrations that can lead to precipitation.
-
-
Final Check:
-
Visually inspect the solution against a dark background. It should be completely clear with no visible particulates.
-
The final concentration of DMSO in this working solution is 1%, which is generally well-tolerated in many biological assays. However, always run a vehicle control (1% DMSO in buffer) in your experiments.
-
Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A5: Understanding the difference between these two concepts is crucial for interpreting your results accurately.[15][16]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly added to an aqueous buffer.[8][10] It's a high-throughput measurement often used in early drug discovery.[17] The value can often be higher than the thermodynamic solubility because a temporary, supersaturated state can be formed.[15][16] This is what you are dealing with when your compound "crashes out."
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, shaking it for an extended period (e.g., 24-48 hours) until the solution is saturated, and then measuring the concentration of the dissolved compound.[8][18] This value is lower but represents the stable, maximum concentration the compound can achieve under those conditions.
Why it Matters: If your experimental concentration is above the thermodynamic solubility, even if it initially appears dissolved (a supersaturated kinetic state), the compound may slowly precipitate over the course of a long incubation. This can lead to inaccurate and unreliable data in your assays.[8] Always aim to work at concentrations comfortably below the measured solubility limit.
Mechanism of pH-Dependent Solubility for Carboxylic Acids
The diagram below illustrates why increasing pH is an effective strategy for this compound class.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Summary of Recommended Solvent and pH Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Stock Solvent | 100% Anhydrous DMSO | Excellent solvating power for the parent compound.[7] Anhydrous grade minimizes water absorption which can sometimes promote precipitation over time.[19] |
| Stock Concentration | 10-50 mM | A practical range for serial dilutions. Higher concentrations (>100 mM) increase the risk of precipitation even in pure DMSO during freeze-thaw cycles.[19][20] |
| Aqueous Buffer pH | pH ≥ 7.4 (ideally 8.0-8.5) | De-protonates the carboxylic acid to its highly soluble carboxylate form.[1][3] Must be compatible with the experimental system (cells, enzymes, etc.). |
| Co-solvents (if needed) | 1-5% Ethanol, Propylene Glycol | Reduces the overall polarity of the aqueous buffer, helping to keep the hydrophobic pyrimidine core in solution.[14][21] |
| Final DMSO % in Assay | ≤ 0.5% (ideal), ≤ 1% (acceptable) | Most cell lines tolerate up to 0.5% DMSO without significant toxicity.[6] A vehicle control is mandatory. |
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 74840-34-9 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. wjbphs.com [wjbphs.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. | Semantic Scholar [semanticscholar.org]
- 19. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 20. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Characterizing 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid
Welcome to the technical support guide for the analytical characterization of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 74840-34-9). This resource is designed for researchers, chemists, and drug development professionals who work with this important pharmaceutical intermediate.[1][2] As a substituted pyrimidine, this molecule presents unique challenges in purification, identification, and quantification. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities with confidence.
Overview of Analytical Workflow
A systematic approach is crucial for the successful characterization of this compound. The following workflow outlines the key stages, from initial sample assessment to comprehensive structural elucidation and purity determination.
Caption: General workflow for the analytical characterization of a synthesized compound.
Section 1: Physicochemical Properties & Handling
A solid understanding of the compound's basic properties is the foundation of any analytical work.
| Property | Value | Source |
| CAS Number | 74840-34-9 | [3][4] |
| Molecular Formula | C₆H₅ClN₂O₂S | [3] |
| Molecular Weight | 204.63 g/mol | [3] |
| Predicted pKa | 1.36 ± 0.32 | [3] |
| Appearance | White to off-white solid | [1] |
| Storage | Store in a cool, dry, sealed place | [1][5] |
Q: In which solvents is this compound soluble for analysis?
A: Based on its structure—a carboxylic acid with a heterocyclic core—solubility is expected in polar organic solvents. Start with Acetonitrile (ACN) , Methanol (MeOH) , or Tetrahydrofuran (THF) for chromatographic methods. For NMR, DMSO-d6 is a common choice for similar pyrimidine derivatives.[6] Always perform a small-scale solubility test before preparing a large batch for analysis.
Q: The compound has a low pKa. What does this mean for my analysis?
A: A predicted pKa of ~1.36 indicates it is a relatively strong acid.[3] This is a critical consideration for reverse-phase HPLC.
-
Expertise: At a typical mobile phase pH of 3-7, the carboxylic acid will be deprotonated (anionic). This is generally good for achieving sharp peaks. However, if you are working at a very low pH (e.g., pH < 2), the compound will be in its neutral form, which will increase its retention time.
-
Trustworthiness: Consistent pH control of your mobile phase is essential for reproducible retention times. Buffering the aqueous portion of your mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is highly recommended.[7]
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the primary technique for assessing purity and identifying impurities.
Q: How do I develop a baseline reverse-phase HPLC method for this compound?
A: A gradient method on a C18 column is the most logical starting point. This provides a robust screen for the main component and any potential impurities with different polarities.
Protocol 1: Baseline HPLC Method Development
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Start with a photodiode array (PDA) detector to scan across all wavelengths (e.g., 210-400 nm). The pyrimidine ring system should have strong absorbance around 254 nm and 280 nm.[8]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in ACN or a 50:50 ACN:Water mixture to a concentration of ~0.5-1.0 mg/mL.
Table 2: Suggested Starting Gradient
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
HPLC Troubleshooting Guide
References
- 1. csnvchem.com [csnvchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Page loading... [guidechem.com]
- 4. This compound | 74840-34-9 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems that may arise during the synthesis, particularly in the critical chlorination step of the 4-hydroxy precursor.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab to pilot plant. What are the likely causes and how can we improve the yield?
Answer:
Low and inconsistent yields during scale-up are a common issue, often stemming from a combination of factors that are less pronounced at the lab scale. The primary synthesis route involves the chlorination of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid or its ester using a chlorinating agent like phosphorus oxychloride (POCl₃). Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion. On a larger scale, mixing may be less efficient, leading to localized areas of lower reagent concentration.
-
Solution: Ensure robust agitation throughout the reaction. Consider increasing the reaction time or temperature moderately, while carefully monitoring for side product formation. For instance, a Japanese patent suggests heating the reaction mixture to 80°C for 1 hour.[1]
-
-
Hydrolysis of the Product: The desired product, an acid chloride, is susceptible to hydrolysis back to the starting 4-hydroxy compound during the work-up phase. This is especially problematic if the quenching and extraction steps are not carefully controlled.
-
Solution: Before aqueous work-up, it is advisable to remove excess POCl₃ by distillation under reduced pressure.[2] When quenching the reaction mixture, do so by slowly adding it to ice-cold water with vigorous stirring to dissipate the heat from the exothermic hydrolysis of residual POCl₃.[3][4] Maintaining a low temperature during quenching is critical to minimize product decomposition.
-
-
Suboptimal Stoichiometry of POCl₃: Using a large excess of POCl₃, while common in lab-scale synthesis, can lead to a more challenging and exothermic quench on a larger scale, potentially degrading the product.[3][5] Conversely, an insufficient amount will lead to an incomplete reaction.
-
Solution: For a more controlled and efficient reaction on a larger scale, consider using a stoichiometric amount or a slight excess of POCl₃ (e.g., 1.0 to 1.5 moles per mole of the hydroxy-pyrimidine precursor).[1] Solvent-free chlorination using equimolar POCl₃ has also been reported to give high yields.[4][6]
-
-
Choice of Solvent: The use of halogenated solvents like chloroform, which are common in lab-scale procedures, can be problematic for both environmental reasons and reaction efficiency at scale.
-
Solution: A patented process suggests that using hydrocarbon solvents (e.g., toluene) or ether solvents can lead to higher yields and a product with higher purity and whiteness.[1]
-
Issue 2: Runaway Reaction and Poor Exotherm Control
Question: During the addition of phosphorus oxychloride (POCl₃) for the chlorination step, we observed a significant and difficult-to-control exotherm. How can we manage this thermal runaway risk during scale-up?
Answer:
The reaction of 4-hydroxypyrimidines with POCl₃ is notoriously exothermic, and what is manageable in a lab flask can become a serious safety hazard in a large reactor.[3][7] Poor exotherm control can lead to side reactions, product degradation, and a dangerous buildup of pressure.
Here are key strategies to mitigate this risk:
-
Controlled Reagent Addition: The rate of addition of POCl₃ is a critical parameter.
-
Solution: Add the POCl₃ slowly and subsurface to the reaction mixture. This ensures it reacts quickly and does not accumulate. The addition should be controlled by the cooling capacity of the reactor. A slow, controlled addition is crucial for safety.[3]
-
-
Adequate Cooling: The reactor's cooling system must be able to handle the heat generated by the reaction.
-
Solution: Ensure the reactor has sufficient cooling capacity for the intended scale. Perform a safety assessment to understand the thermal hazards of the reaction before scaling up.
-
-
Reverse Addition: Consider adding the 4-hydroxy-pyrimidine precursor to the POCl₃.
-
Solution: While less common, in some cases, adding the substrate to the chlorinating agent can help to better control the exotherm, as the reactive species is consumed immediately.
-
-
Solvent as a Heat Sink: The choice and volume of solvent play a crucial role in heat management.
-
Solution: Using a higher boiling point solvent, such as toluene, can help to better moderate the reaction temperature.[1] Ensure a sufficient volume of solvent is used to act as a heat sink.
-
Issue 3: Product Purity and Isolation Challenges
Question: We are struggling with the purity of our final product. After the work-up, we observe significant amounts of the starting material and other impurities. What are the best practices for purification at scale?
Answer:
Achieving high purity for this compound on a large scale requires a carefully planned work-up and isolation procedure. The presence of the starting material is often due to hydrolysis of the product during work-up, as previously mentioned.
Here are some best practices for improving purity and isolation:
-
Efficient POCl₃ Removal: Residual POCl₃ can complicate the work-up and lead to the formation of acidic byproducts.
-
Solution: Before quenching, distill off the excess POCl₃ under reduced pressure. This minimizes the exotherm during quenching and reduces the formation of phosphoric acid and HCl in the aqueous phase.[2]
-
-
Controlled Quenching and pH Adjustment: The quenching step is critical for both safety and purity.
-
Solution: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and water.[3][4] After the initial quench, carefully adjust the pH. The product is an acid, so the pH will affect its solubility. A careful, controlled neutralization with a base like sodium carbonate can help in the isolation process.[4]
-
-
Extraction and Crystallization: Choosing the right solvent for extraction and crystallization is key to obtaining a pure product.
-
Solution: After quenching and pH adjustment, extract the product with a suitable organic solvent. Toluene is a good alternative to halogenated solvents.[1] For purification, consider crystallization. A process described in a patent involves treating the crude product with activated carbon followed by crystallization from an aliphatic hydrocarbon to obtain a product with high purity and whiteness.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at a large scale?
A1: POCl₃ is a corrosive and toxic substance that reacts violently with water. The main safety concerns at scale are:
-
Violent reaction with water: The quenching of excess POCl₃ is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[3][5]
-
Release of HCl gas: The reaction of POCl₃ with the hydroxy-pyrimidine and its hydrolysis during work-up releases hydrogen chloride (HCl) gas, which is corrosive and toxic. Adequate ventilation and scrubbing systems are essential.
-
Corrosivity: POCl₃ is corrosive to many materials. Ensure the reactor and all transfer lines are made of compatible materials.
Q2: Can I use thionyl chloride (SOCl₂) as an alternative to POCl₃ for the chlorination step?
A2: While thionyl chloride is another common chlorinating agent, POCl₃ is generally preferred for the chlorination of hydroxypyrimidines.[2] The reaction conditions and byproducts differ significantly. If considering SOCl₂, a thorough process development and safety review would be necessary.
Q3: Are there any recommended analytical methods for monitoring the reaction progress and product purity?
A3: Yes, for monitoring the reaction, Thin Layer Chromatography (TLC) can be a quick and effective tool to check for the disappearance of the starting material.[2][8] For a more quantitative analysis of reaction progress and to determine the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q4: What is the typical starting material for this synthesis?
A4: The most direct precursor is 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid or its corresponding ethyl ester, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.[1] These precursors are then chlorinated to yield the final product.
Experimental Workflow & Data
Typical Lab-Scale Chlorination Protocol
This protocol is a generalized representation and should be optimized for specific laboratory conditions and scales.
-
To a stirred solution of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride (1.0-1.5 equivalents) at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully quench the residue by slowly adding it to ice-water with vigorous stirring.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Process Parameters for Scale-Up Consideration
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) | Rationale for Change |
| Solvent | Chloroform, Dichloromethane | Toluene, Heptane | Avoids halogenated solvents, improves safety and environmental profile, and can improve yield.[1] |
| POCl₃ Stoichiometry | 2-5 equivalents (excess) | 1.0 - 1.5 equivalents | Reduces waste, controls exotherm during reaction and quench, and is more economical.[1][4] |
| Reagent Addition | Rapid or portion-wise | Slow, controlled addition | Manages the significant exotherm of the reaction.[3] |
| Work-up | Direct quench in water/ice | Removal of excess POCl₃ by distillation before quench | Improves safety and control of the quenching process.[2] |
| Purification | Column Chromatography | Crystallization | More scalable and cost-effective for large quantities. |
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Key Factors in Exotherm Control
Caption: Key parameters for managing reaction exotherms.
References
- 1. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous biologically active molecules, making their unambiguous characterization a critical step in research and development.[1][2][3] This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid, a substituted pyrimidine with potential applications in medicinal chemistry.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound presents distinct features that will manifest in its NMR and mass spectra. The pyrimidine ring, being electron-deficient, influences the chemical shifts of its substituents.[4] The presence of a carboxylic acid group, a methylthio group, and a chlorine atom further contributes to the unique spectral fingerprint of the molecule.
Table 1: Key Molecular Features and Expected Spectroscopic Observations
| Feature | Expected ¹H NMR Signal | Expected ¹³C NMR Signal | Expected Mass Spec Behavior |
| Carboxylic Acid (-COOH) | Broad singlet, >10 ppm | ~165-185 ppm (C=O) | Neutral loss of COOH (45 Da) or H₂O (18 Da) |
| Pyrimidine Ring Proton | Singlet, ~8.5-9.5 ppm | ~110-170 ppm | Characteristic ring fragmentation |
| Methylthio Group (-SCH₃) | Singlet, ~2.5-3.0 ppm | ~10-20 ppm | Fragmentation with loss of SCH₃ (47 Da) |
| Chlorine Atom (-Cl) | Isotopic pattern in MS | Electronegative effect on adjacent carbon shifts | M+2 peak due to ³⁷Cl isotope |
Comparative Analysis: The Ethyl Ester as a Spectroscopic Surrogate
To build a predictive model for the spectra of this compound, we will examine the known NMR data of its ethyl ester derivative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[5]
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of the ethyl ester will exhibit signals for the pyrimidine ring proton, the methylthio group, and the ethyl group of the ester. By comparing these to the expected spectrum of the carboxylic acid, we can anticipate the following:
-
Disappearance of Ethyl Signals: The quartet and triplet corresponding to the -OCH₂CH₃ group in the ethyl ester will be absent in the carboxylic acid's spectrum.
-
Appearance of a Carboxylic Acid Proton: A characteristic broad singlet, highly deshielded due to hydrogen bonding and the electronegativity of the adjacent oxygens, is expected to appear downfield, typically in the 10-12 ppm region.[6] This signal is often exchangeable with D₂O.
-
Shift in Pyrimidine Proton Signal: The chemical shift of the lone pyrimidine proton may experience a slight change due to the difference in the electronic environment between the ester and the carboxylic acid.
Table 2: Comparison of Expected ¹H NMR Signals
| Functional Group | This compound ethyl ester (Predicted) | This compound (Expected) |
| Pyrimidine-H | ~8.9 ppm (s, 1H) | ~8.9-9.1 ppm (s, 1H) |
| -SCH₃ | ~2.6 ppm (s, 3H) | ~2.6 ppm (s, 3H) |
| -OCH₂CH₃ | ~4.4 ppm (q, 2H) | - |
| -OCH₂CH₃ | ~1.4 ppm (t, 3H) | - |
| -COOH | - | >10 ppm (br s, 1H) |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The primary differences between the carboxylic acid and its ethyl ester will be observed in the carbonyl carbon and the carbons of the ethyl group.
-
Carbonyl Shift: The chemical shift of the carbonyl carbon in the carboxylic acid is expected to be in the range of 165-185 ppm, which may differ slightly from that of the ethyl ester.[6]
-
Absence of Ethyl Carbon Signals: The signals corresponding to the -OCH₂- and -CH₃ carbons of the ethyl group will not be present in the spectrum of the carboxylic acid.
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are anticipated to be similar, with minor variations due to the change in the C5 substituent.
Table 3: Comparison of Expected ¹³C NMR Signals
| Carbon Atom | This compound ethyl ester (Reference Data)[5] | This compound (Expected) |
| C=O | ~163 ppm | ~165-175 ppm |
| Pyrimidine C2 | ~173 ppm | ~172-174 ppm |
| Pyrimidine C4 | ~161 ppm | ~160-162 ppm |
| Pyrimidine C5 | ~115 ppm | ~114-116 ppm |
| Pyrimidine C6 | ~158 ppm | ~157-159 ppm |
| -SCH₃ | ~14 ppm | ~14 ppm |
| -OCH₂CH₃ | ~62 ppm | - |
| -OCH₂CH₃ | ~14 ppm | - |
Mass Spectrometry: Predicting Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₆H₅ClN₂O₂S, Molecular Weight: 204.63 g/mol ), we can predict the following key features in its mass spectrum:[7]
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight.
-
Isotopic Pattern: Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of the ³⁵Cl/³⁷Cl isotopic distribution.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methylthio group (-SCH₃, 47 Da), or a chlorine atom (-Cl, 35/37 Da).
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
For researchers aiming to acquire and analyze the spectral data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.[8]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to determine the most sensitive ionization method.
-
Perform MS/MS (tandem mass spectrometry) on the molecular ion peak to induce fragmentation and elucidate the structure.
-
Conclusion
The structural characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. By leveraging the comparative data from its ethyl ester and applying fundamental spectroscopic principles, researchers can confidently interpret the spectral data to confirm the identity and purity of their synthesized compound. This guide provides a robust framework for such analysis, empowering scientists in their drug discovery and materials science endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. This compound ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [wap.guidechem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives
Introduction: Unlocking the Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including components of nucleic acids and numerous therapeutic agents.[1][2][3] Derivatives of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid represent a particularly versatile scaffold, offering multiple points for chemical modification to generate extensive compound libraries.[4][5] Published research consistently highlights the potential of pyrimidine analogues to exhibit a wide spectrum of pharmacological activities, most notably as anticancer agents.[6][7]
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically validate the biological activity of novel this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, ensuring a self-validating workflow from initial screening to mechanistic confirmation. Our central hypothesis is that these derivatives may function as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[8][9]
The Validation Funnel: A Strategic Workflow
To efficiently identify and characterize promising lead compounds, we employ a multi-phased approach. This workflow is designed to first cast a wide net to identify compounds with cellular effects, then progressively narrow the focus to confirm direct target engagement and elucidate the mechanism of action.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Comparative Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of biologically active molecules.[1][2] Among these, 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid represents a key intermediate and a pharmacologically significant entity in its own right. Its trifunctionalized nature offers a versatile platform for structural modifications, enabling a nuanced exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the SAR of this pyrimidine derivative, offering a comparative perspective on how subtle changes to its chemical architecture can profoundly influence its biological profile. We will delve into the specific roles of the chloro, methylthio, and carboxylic acid moieties, supported by experimental data and contextualized within the broader understanding of pyrimidine pharmacology.
The Core Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a heterocyclic aromatic organic compound that is a fundamental component of nucleic acids, vitamins, and a wide array of synthetic compounds with therapeutic applications.[1][2] The inherent asymmetry and the presence of nitrogen atoms in the pyrimidine ring create a unique electronic and steric environment, making it a "privileged scaffold" in drug design. Derivatives of pyrimidine have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The specific arrangement of substituents on the pyrimidine core dictates its interaction with biological targets, making SAR studies paramount for the rational design of novel therapeutic agents.
Deconstructing the Pharmacophore: A Positional Analysis of Substituent Effects
The biological activity of this compound is a composite of the contributions from each of its substituents. Understanding the individual and synergistic effects of the 4-chloro, 2-methylthio, and 5-carboxylic acid groups is crucial for optimizing its therapeutic potential.
The Pivotal Role of the 4-Chloro Group: A Handle for Reactivity and a Key Interaction Point
The chlorine atom at the C4 position is a critical determinant of the molecule's reactivity and binding affinity. As an electron-withdrawing group, it enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a diverse array of functional groups at this position.
From a biological standpoint, the chloro group can engage in various non-covalent interactions with target proteins, including halogen bonding, which is increasingly recognized as a significant force in molecular recognition. The replacement of the chloro group with other substituents can dramatically alter the biological activity profile.
Comparative Analysis of C4-Substitutions:
| C4-Substituent | Expected Impact on Activity | Rationale |
| -Cl (Chloro) | Baseline activity | Good leaving group for synthesis; can participate in halogen bonding. |
| -F (Fluoro) | Potentially increased potency | Can form stronger halogen bonds and may improve metabolic stability. |
| -Br (Bromo), -I (Iodo) | Variable effects | Larger halogens can introduce steric hindrance but may also enhance binding through increased polarizability. |
| -NH2 (Amino) | Often enhances biological activity | Can act as a hydrogen bond donor, significantly altering binding interactions. 2,4-diaminopyrimidine derivatives are potent inhibitors of dihydrofolate reductase (DHFR). |
| -OR (Alkoxy) | Modulates lipophilicity and solubility | Can influence pharmacokinetic properties and may introduce additional hydrogen bond acceptor sites. |
| -Aryl | Can introduce additional binding interactions | Aromatic rings can engage in π-π stacking and hydrophobic interactions with the target. |
For instance, in the context of Janus Kinase 3 (JAK3) inhibitors, the nature of substituents on the pyrimidine ring, including at the C4 position, is critical for inhibitory potency.[4] The replacement of a chloro group with an amino group is a common strategy in the design of DHFR inhibitors, as the 2,4-diaminopyrimidine scaffold mimics the binding of the natural substrate, dihydrofolate.
The 2-(Methylthio) Group: Modulator of Lipophilicity and Metabolic Stability
The 2-(methylthio) group (-SCH3) is another key feature of the core molecule. The sulfur atom and the methyl group contribute to the overall lipophilicity of the compound, which can influence its ability to cross cell membranes and its pharmacokinetic profile. The methylthio group is also susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone. These metabolites may exhibit different biological activities and pharmacokinetic properties compared to the parent compound.
Comparative Analysis of C2-Substitutions:
| C2-Substituent | Expected Impact on Activity | Rationale |
| -SCH3 (Methylthio) | Baseline activity | Contributes to lipophilicity and can be a site of metabolism. |
| -SR (Alkylthio/Arylthio) | Modulates lipophilicity and steric bulk | Larger or more complex thioethers can alter the binding profile and metabolic stability. Studies on 2-thiopyrimidine-4-one analogs have shown that bulky substituents like adamantylthio can enhance cytotoxic activity.[5] |
| -SOCH3 (Methylsulfinyl) | Potentially altered activity and solubility | Oxidation product of the methylthio group, often more polar. |
| -SO2CH3 (Methylsulfonyl) | Increased reactivity and potential for covalent modification | The sulfonyl group is a much better leaving group than the methylthio or chloro groups, making the C2 position highly susceptible to nucleophilic attack. This property has been exploited for the design of covalent inhibitors.[6][7] |
| -NHR (Amino) | Can introduce hydrogen bonding | Similar to the C4 position, an amino group at C2 can significantly alter binding interactions. |
A study comparing the reactivity of 2-sulfonylpyrimidines with 2-chloro and 2-methylthio pyrimidines demonstrated that the sulfonyl derivatives are significantly more reactive towards nucleophiles.[6][7] This highlights the potential to tune the reactivity at the C2 position by modifying the oxidation state of the sulfur atom.
The 5-Carboxylic Acid: A Key Anchor for Binding and a Determinant of Physicochemical Properties
The carboxylic acid group at the C5 position is a strong hydrogen bond donor and acceptor, and it is often a critical anchoring point for binding to biological targets. Its acidic nature also significantly influences the compound's solubility and ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis of C5-Substitutions:
| C5-Substituent | Expected Impact on Activity | Rationale |
| -COOH (Carboxylic Acid) | Often essential for activity | Can form strong ionic and hydrogen bond interactions with the target protein. |
| -COOR (Ester) | Prodrug potential, increased lipophilicity | Can mask the polar carboxylic acid, improving cell permeability. The ester can be hydrolyzed in vivo to release the active carboxylic acid. |
| -CONH2 (Amide) | Can mimic the carboxylic acid, introduces hydrogen bonding | Can form similar hydrogen bonds as the carboxylic acid but has different electronic and steric properties. |
| -CONHR (Substituted Amide) | Allows for exploration of additional binding pockets | The substituent on the amide nitrogen can be varied to probe for additional interactions with the target. Pyrimidine-5-carboxamides have been explored as anticancer agents.[8] |
| -CN (Nitrile) | Can act as a hydrogen bond acceptor | Smaller and less polar than a carboxylic acid, it can alter the binding mode. |
The conversion of the carboxylic acid to an ester or an amide is a common strategy in drug design to improve pharmacokinetic properties. For example, pyrimidine-5-carboxamide derivatives have been investigated as anticancer agents, where the amide functionality plays a crucial role in their biological activity.[8]
Experimental Workflows and Methodologies
The elucidation of the SAR of this compound and its analogs relies on a combination of chemical synthesis and biological evaluation.
General Synthetic Approach
The synthesis of analogs of this compound typically involves a multi-step process starting from readily available precursors. A representative synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for the preparation of this compound analogs.
Experimental Protocol: Synthesis of a 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid derivative (Illustrative)
-
Esterification of the starting material: this compound is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ethyl ester.
-
Nucleophilic substitution at C4: The resulting ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is treated with an amine (e.g., ammonia or a primary/secondary amine) in a suitable solvent (e.g., ethanol) at elevated temperature to displace the chloro group and form the 4-amino derivative.
-
Hydrolysis of the ester: The ethyl ester of the 4-amino derivative is then hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield the final 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid analog.
Biological Evaluation: In Vitro Assays
The synthesized compounds are typically screened for their biological activity using a panel of in vitro assays. The choice of assays depends on the therapeutic target of interest.
Example Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of pyrimidine derivatives are often mediated through their interaction with specific enzymes or receptors. One of the well-established mechanisms of action for certain pyrimidine analogs is the inhibition of dihydrofolate reductase (DHFR).
Caption: Simplified schematic of the DHFR inhibition pathway by pyrimidine analogs.
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, pyrimidine-based drugs can disrupt DNA synthesis and halt cell proliferation, making them effective anticancer and antimicrobial agents. The 2,4-diaminopyrimidine scaffold is a classic pharmacophore for DHFR inhibition.
Conclusion: A Roadmap for Rational Drug Design
The structure-activity relationship of this compound is a testament to the intricate interplay between chemical structure and biological function. Each substituent on the pyrimidine ring plays a distinct and often synergistic role in defining the molecule's pharmacological profile. The 4-chloro group serves as a key site for synthetic modification and can engage in important binding interactions. The 2-methylthio group modulates lipophilicity and metabolic stability, while the 5-carboxylic acid is often a critical anchor for target binding.
By systematically exploring modifications at these three positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of this versatile scaffold. The insights provided in this guide, from comparative analyses of substituent effects to experimental methodologies and mechanistic considerations, offer a valuable roadmap for the rational design of novel pyrimidine-based therapeutics. The continued exploration of the chemical space around this privileged core holds immense promise for the discovery of next-generation drugs to address a wide range of diseases.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid vs other pyrimidine inhibitors
An In-Depth Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid: A Versatile Scaffold for Potent Kinase Inhibitors
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for designing potent and selective enzyme inhibitors. Within this class, this compound has emerged not as a direct inhibitor, but as a highly valuable and versatile starting material for the synthesis of a new generation of targeted therapies, particularly in oncology and immunology.
This guide provides a detailed comparison of inhibitors synthesized from this pyrimidine building block against other established inhibitors targeting the same pathways. We will delve into the synthetic rationale, comparative efficacy, and the experimental methodologies used to validate these compounds, offering a comprehensive resource for researchers and drug development professionals.
Part 1: From Building Block to Potent Inhibitor: The Case of Bruton's Tyrosine Kinase (BTK)
While this compound itself does not exhibit significant inhibitory activity, its true value lies in its role as a key intermediate in the construction of highly potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.
The synthesis of advanced BTK inhibitors often involves the strategic use of this pyrimidine core. For example, it serves as a foundational piece in the creation of reversible BTK inhibitors, which are designed to offer improved safety profiles compared to their covalent counterparts.
Illustrative Synthetic Pathway
The transformation from the starting pyrimidine to a potent final inhibitor involves a multi-step chemical synthesis. The 4-chloro and 5-carboxylic acid groups serve as reactive handles for introducing molecular fragments that confer target specificity and binding affinity.
Caption: High-level synthetic route from the starting material to a final inhibitor.
Part 2: Comparative Analysis: Reversible vs. Covalent BTK Inhibitors
To understand the significance of inhibitors derived from this compound, we compare them to the first-generation covalent BTK inhibitor, Ibrutinib.
| Feature | Reversible Inhibitor (Exemplar) | Covalent Inhibitor (Ibrutinib) |
| Binding Mechanism | Forms non-covalent, reversible bonds (hydrogen bonds, van der Waals) with the BTK active site. | Forms an irreversible covalent bond with the Cys481 residue in the BTK active site. |
| Target Engagement | Equilibrium-driven; occupancy depends on drug concentration. | "Hit and run"; once bound, the inhibition is permanent for the life of the protein. |
| Selectivity | Can be engineered for high selectivity by optimizing non-covalent interactions, potentially reducing off-target effects. | Can exhibit off-target covalent interactions with other kinases that have a homologous cysteine, leading to side effects. |
| Potency (IC50) | Varies by compound; typically in the low nanomolar range. | Highly potent, with a BTK IC50 of approximately 0.5 nM. |
| Clinical Implications | May offer a better safety profile with fewer off-target side effects (e.g., rash, diarrhea, bleeding) and may be effective in patients who develop resistance to covalent inhibitors via Cys481 mutations. | Highly effective but associated with off-target effects due to covalent binding to other kinases like EGFR, TEC, and SRC family kinases. |
The BTK Signaling Pathway
Understanding the mechanism requires visualizing the role of BTK in the B-cell receptor (BCR) signaling cascade. Inhibition of BTK blocks the downstream signals required for B-cell proliferation and survival.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the point of BTK inhibition.
Part 3: Experimental Validation: A Protocol for In Vitro Kinase Assay
Evaluating the potency of a novel BTK inhibitor requires a robust and reproducible in vitro kinase assay. The following protocol describes a common method for determining the IC50 value of a test compound.
Objective: Determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a poly-Glu,Tyr 4:1 peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (synthesized from this compound)
-
Reference compound (e.g., Ibrutinib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Step-by-step workflow for an in vitro BTK kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point serial dilution series of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Also prepare dilutions for the reference compound.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a master mix containing kinase buffer, recombinant BTK enzyme, and the substrate. The final enzyme concentration should be optimized for linear signal generation.
-
Dispense the master mix into the wells containing the compounds.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for BTK (if known) to ensure competitive binding can be accurately measured.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes. The reaction converts ATP to ADP.
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the BTK reaction back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This self-validating system, with its positive and negative controls, ensures that the measured inhibition is specific to the compound's effect on the enzyme. The choice of an ADP-based detection method is crucial as it directly measures product formation, providing a robust readout of enzyme activity.
Conclusion
This compound stands out not as an end-product inhibitor, but as a cornerstone for innovation in drug discovery. Its utility as a synthetic scaffold enables the development of next-generation kinase inhibitors, particularly reversible BTK inhibitors designed to overcome the limitations of earlier covalent drugs. By providing the core structure for molecules with improved selectivity and potentially better safety profiles, this pyrimidine derivative continues to be a compound of high interest for medicinal chemists aiming to create more effective and safer targeted therapies. The rigorous comparative and experimental validation outlined in this guide is essential for advancing these promising compounds from the laboratory to the clinic.
A Comparative Guide to the Pharmacokinetic Profiling of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's pharmacokinetic (PK) properties is paramount to its successful clinical translation. Promising candidates that exhibit high potency in vitro can often falter during preclinical and clinical development due to suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a detailed framework for the pharmacokinetic profiling of a novel class of compounds, 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid derivatives, which are emerging as crucial intermediates in the synthesis of various kinase inhibitors.[1]
This document is designed to serve as a practical, in-depth resource for researchers. It moves beyond a simple listing of protocols to offer a strategic and logical approach to pharmacokinetic evaluation. By understanding the "why" behind each experimental choice, researchers can generate a robust data package that not only characterizes a compound series but also provides actionable insights for lead optimization and candidate selection.
The Strategic Imperative of Early ADME Profiling
The journey of a drug from a laboratory concept to a therapeutic reality is fraught with challenges, with a significant percentage of failures in clinical trials attributed to poor pharmacokinetics.[2] Early in vitro ADME screening allows for the cost-effective and rapid identification of compounds with potential liabilities, enabling medicinal chemists to refine structures and improve their metabolic fate before significant resources are invested in more complex in vivo studies.[3][4][5][6]
For the this compound scaffold, understanding its intrinsic metabolic vulnerabilities and distribution characteristics is critical. The presence of a chloro-substituent, a methylthio group, and a carboxylic acid moiety suggests several potential metabolic pathways and distribution properties that warrant thorough investigation.
A Phased Approach to Pharmacokinetic Profiling
A tiered and integrated approach to pharmacokinetic profiling is recommended, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.
Caption: Tiered approach to pharmacokinetic profiling.
Tier 1: Foundational In Vitro ADME Assays
The initial phase of profiling focuses on fundamental physicochemical and biochemical properties that govern a drug's behavior in a biological system.
Metabolic Stability: The First Line of Defense
Metabolic stability assays are crucial for predicting a compound's half-life and clearance in vivo.[7] These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[7]
-
Preparation: Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice and dilute to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer).[8]
-
Reaction Mixture: In a 96-well plate, combine the test compound (typically at a final concentration of 1 µM) with the microsomal suspension.
-
Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[8][9]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[2]
| Compound ID | Parent Compound | Derivative A | Derivative B | Verapamil (Control) |
| t½ (min) | 25 | >60 | 12 | 15 |
| CLint (µL/min/mg) | 27.7 | <11.5 | 57.8 | 46.2 |
| Classification | Moderate | Low | High | Moderate |
Interpretation: Derivative A shows significantly improved metabolic stability compared to the parent compound and Derivative B, suggesting it is less susceptible to rapid metabolism. High clearance, as seen with Derivative B, may lead to poor bioavailability in vivo.
Plasma Protein Binding: The Free Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[10][11][12][13] Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for this purpose.[10][12]
-
Preparation: Spike the test compound into plasma (human, rat, or mouse) at a final concentration of 1-10 µM.
-
Dialysis: Add the plasma-compound mixture to one chamber of a RED device and an equal volume of dialysis buffer (e.g., PBS) to the other chamber. The two chambers are separated by a semi-permeable membrane.
-
Incubation: Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow for equilibrium.[12][13]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Compound ID | Parent Compound | Derivative A | Derivative B | Warfarin (Control) |
| % Unbound (fu) | 8.5 | 22.1 | 3.2 | 1.5 |
| Classification | Moderate Binding | Low-Moderate Binding | High Binding | High Binding |
Interpretation: Derivative A has a higher unbound fraction, suggesting that more of the drug may be available to reach its target. In contrast, the high binding of Derivative B could limit its efficacy.
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[14][15] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions (DDIs) by affecting the metabolism of co-administered medications.[14][16]
-
System: Use human liver microsomes or recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15][17]
-
Incubation: Incubate the CYP enzyme source with a specific probe substrate and varying concentrations of the test compound.
-
Reaction: Initiate the reaction by adding an NADPH regenerating system and incubate at 37°C.
-
Termination: Stop the reaction with a cold organic solvent.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculation: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.
| Compound ID | CYP1A2 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Parent Compound | >50 | 25.3 | 8.9 |
| Derivative A | >50 | >50 | 45.1 |
| Derivative B | 5.2 | >50 | 1.8 |
| Ketoconazole (Control for 3A4) | >50 | >50 | 0.05 |
Interpretation: Derivative B shows potent inhibition of CYP3A4 and moderate inhibition of CYP1A2, raising a red flag for potential DDIs. Derivative A demonstrates a much cleaner profile, with significantly less potential for CYP-mediated interactions.
Tier 2: Definitive In Vivo Pharmacokinetic Studies
Compounds that demonstrate a favorable in vitro ADME profile are advanced to in vivo studies, typically in rodent models, to understand their behavior in a whole organism.[18][19][20][21][22]
Caption: Workflow for an in vivo pharmacokinetic study.
Experimental Protocol: Rodent PK Study[19][20]
-
Animal Model: Use male Sprague-Dawley rats or CD-1 mice.[19][21]
-
Dosing: Administer the compound via intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 5-10 mg/kg) to separate groups of animals.[21][22]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or via cannulation.[19][22]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
| Parameter | Derivative A | Derivative B |
| Dose (IV, mg/kg) | 2 | 2 |
| CL (mL/min/kg) | 15 | 65 |
| Vd (L/kg) | 1.2 | 0.8 |
| t½ (hr) | 3.5 | 0.5 |
| Dose (PO, mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 850 | 150 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC (ng*hr/mL) | 4200 | 550 |
| Bioavailability (%F) | 63 | 8 |
Interpretation: The in vivo data corroborates the in vitro findings. Derivative A exhibits favorable pharmacokinetic properties, including lower clearance, a longer half-life, and good oral bioavailability. In contrast, Derivative B suffers from high clearance, a very short half-life, and poor oral bioavailability, making it a less desirable candidate for further development.
Conclusion: Synthesizing Data for Informed Decisions
The comprehensive pharmacokinetic profiling of this compound derivatives, as outlined in this guide, provides a robust framework for identifying candidates with a higher probability of success. By integrating data from a suite of in vitro and in vivo assays, researchers can build a holistic understanding of a compound's ADME properties. This data-driven approach is not merely about generating numbers; it is about establishing structure-activity relationships and structure-property relationships that guide the intelligent design of the next generation of therapeutics. The early identification and mitigation of pharmacokinetic liabilities are fundamental to reducing attrition rates and accelerating the delivery of novel medicines to patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. Plasma Protein Binding Assay [visikol.com]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. enamine.net [enamine.net]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 20. nuvisan.com [nuvisan.com]
- 21. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated significant promise, particularly as inhibitors of key signaling pathways implicated in diseases like cancer.[1] This guide provides an objective comparison of the in vitro and in vivo efficacy of compounds derived from the 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid scaffold, offering supporting experimental data and detailed methodologies to inform and accelerate drug discovery efforts.
The this compound structure serves as a versatile starting point for chemical synthesis.[2][3] The strategic modification of its functional groups has led to the development of potent inhibitors targeting various cellular enzymes and pathways crucial for disease progression.[4] Understanding the structure-activity relationships and the translational efficacy from cell-based assays to animal models is paramount for the rational design of next-generation therapeutics.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of any potential therapeutic agent begins with in vitro assays to determine its potency and selectivity against specific molecular targets or cell lines. Pyrimidine-5-carbonitrile and pyrimidine-5-carboxylic acid derivatives have shown significant activity against a range of cancer cell lines by inhibiting protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as enzymes like Cyclooxygenase-2 (COX-2).[5][6]
Comparative In Vitro Activity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activity of representative pyrimidine derivatives. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency, indicating the concentration of a compound required to inhibit a biological process by 50%.
| Compound Class | Specific Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 11e | VEGFR-2 | HCT-116 (Colon) | 1.14 | [5] |
| MCF-7 (Breast) | 1.54 | [5] | |||
| VEGFR-2 (Enzyme) | - | 0.61 | [5] | ||
| Pyrimidine-5-carbonitrile | Compound 4e | EGFR / COX-2 | Colo 205 (Colon) | 1.66 | [6] |
| Pyrimidine-based | Compound SP2 | VEGFR-2 | HT-29 (Colon) | 4.07 | [7] |
| COLO-205 (Colon) | 4.98 | [7] | |||
| VEGFR-2 (Enzyme) | - | 6.82 | [7] | ||
| Pyrido[2,3-d]pyrimidine | Compound 9 | EGFR | HT-29 (Colon) | 7.91 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of a test compound on cultured cancer cells.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Chloro and Methylthio Groups in Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C2-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. The ability to functionalize this heterocycle, particularly at the C2 position, is crucial for molecular design and synthesis. Among the various substituents employed, the chloro and methylthio groups serve as key intermediates, acting as leaving groups for nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth technical comparison of the reactivity of 2-chloro- and 2-(methylthio)pyrimidines. We will explore the underlying mechanistic principles, present comparative data, and provide detailed experimental protocols to inform synthetic strategy and empower researchers to make optimal decisions in their experimental designs.
Mechanistic Underpinnings: Understanding Reactivity in the Pyrimidine Ring
The reactivity of substituted pyrimidines is governed by the electron-deficient nature of the ring system. The two nitrogen atoms withdraw electron density, rendering the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic and susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The rate of this reaction is determined by two primary factors:
-
Ring Activation: The electrophilicity of the carbon atom being attacked. This is heavily influenced by the electronic properties of the substituents on the ring.
-
Leaving Group Ability: The facility with which the leaving group departs from the Meisenheimer complex to restore aromaticity.
Electronic Properties: Chloro vs. Methylthio
-
Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I), which outweighs its weak resonance donation (+M). This withdrawal of electron density further enhances the electrophilicity of the pyrimidine ring, activating it towards nucleophilic attack.[1][2]
-
Methylthio Group (-SMe): The methylthio group has a more nuanced electronic character. While the sulfur atom is moderately electronegative, its overall effect is less electron-withdrawing compared to chlorine. In many contexts, it is considered a much weaker activating group for SNAr.
Leaving Group Ability: Chloride vs. Methylthiolate
A good leaving group is typically a weak base that can stabilize a negative charge.
-
Chloride (Cl⁻): As the conjugate base of a strong acid (HCl), chloride is a stable anion and an excellent leaving group.
-
Methylthiolate (MeS⁻): As the conjugate base of methanethiol (a weaker acid than HCl), methylthiolate is a stronger base and a poorer leaving group compared to chloride.[3][4][5]
This fundamental difference in leaving group ability is a critical determinant of the disparate reactivity between the two classes of compounds in direct substitution reactions.
Comparative Reactivity Analysis
Direct Nucleophilic Aromatic Substitution
In a direct comparison, 2-chloropyrimidines are significantly more reactive towards nucleophiles than their 2-(methylthio)pyrimidine counterparts.[6] Under typical SNAr conditions (e.g., reaction with primary or secondary amines in a polar solvent), a 2-chloropyrimidine will readily undergo substitution, while the corresponding 2-(methylthio)pyrimidine is often completely unreactive or requires much more forcing conditions.[6]
The reason for this stark difference is twofold:
-
The greater electron-withdrawing nature of the chloro group makes the C2 position more electrophilic and susceptible to initial nucleophilic attack.
-
The superior leaving group ability of chloride allows for the rapid collapse of the Meisenheimer intermediate to form the final product.
The Power of Activation: The Methylthio Group as a "Tunable" Leaving Group
While the methylthio group is a poor leaving group in its native state, its reactivity can be dramatically enhanced through oxidation. This strategy transforms the methylthio group into a highly potent leaving group, often surpassing the reactivity of the chloro group.
-
Oxidation to Sulfoxide (-S(O)Me): Mild oxidation converts the sulfide to a sulfoxide, which is a better leaving group.
-
Oxidation to Sulfone (-SO₂Me): Further oxidation to the methylsulfonyl group creates an exceptionally good leaving group.[7] The sulfonyl group is strongly electron-withdrawing, which powerfully activates the C2 position for nucleophilic attack. The resulting methylsulfinate anion is highly stabilized by resonance, making it an excellent leaving group.
This two-step sequence—oxidation followed by nucleophilic substitution—renders the methylthio group an incredibly versatile tool in complex syntheses. It allows the pyrimidine core to be carried through various synthetic steps where a more labile chloro group might react prematurely, only to be "activated" for substitution at the desired moment.
Data Presentation: A Summary of Relative Reactivity
The following table summarizes the general reactivity trends for the substitution of 2-substituted pyrimidines with a typical amine nucleophile.
| Leaving Group at C2 | Relative Reactivity for Direct SNAr | Key Considerations |
| -Cl (Chloro) | High | The standard for direct SNAr. Reaction proceeds readily with a wide range of nucleophiles.[8][9] |
| -SMe (Methylthio) | Very Low / Inert | Generally unreactive under standard conditions where 2-chloropyrimidines react.[6] Not suitable for direct substitution. |
| -SO₂Me (Methylsulfonyl) | Extremely High | Significantly more reactive than the corresponding 2-chloropyrimidine.[6] Requires mild conditions and proceeds rapidly. |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform a thorough risk assessment and optimize conditions for their specific substrates.
Protocol 1: Synthesis of a 2-Chloropyrimidine Starting Material
This protocol describes the synthesis of 2-chloropyrimidine from 2-aminopyrimidine via a Sandmeyer-type reaction.[10][11]
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 4.0 eq)
-
Sodium Nitrite (NaNO₂) (2.0 eq)
-
Anhydrous Sodium Sulfate
-
Ether or Dichloromethane
-
Isopentane (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer and a low-temperature thermometer, cool concentrated HCl to 0°C in an ice-salt bath.
-
Add 2-aminopyrimidine portionwise with stirring, maintaining the temperature at 0°C, until a homogeneous solution is obtained.
-
Cool the solution to -15°C.
-
Prepare a cold solution of sodium nitrite in water. Add this solution dropwise to the pyrimidine solution over ~1 hour, ensuring the reaction temperature is maintained between -15°C and -10°C.
-
After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the mixture to ~pH 7 with a cold 30% sodium hydroxide solution, keeping the temperature below 0°C.
-
Collect the resulting solid (a mixture of 2-chloropyrimidine and NaCl) by filtration.
-
Extract the 2-chloropyrimidine from the solid using cold ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from isopentane to yield pure 2-chloropyrimidine.
Protocol 2: Nucleophilic Substitution of a 2-Chloropyrimidine with an Amine
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (e.g., Piperidine) (1.1 - 2.0 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Optional: Base (e.g., K₂CO₃ or Et₃N) if the amine salt is used or to scavenge HCl.
Procedure:
-
Dissolve the 2-chloropyrimidine derivative in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (and base, if used).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue using column chromatography or recrystallization to obtain the desired 2-aminopyrimidine product.
Protocol 3: Two-Step Substitution of a 2-(Methylthio)pyrimidine via Oxidation
This protocol demonstrates the activation and subsequent substitution of a methylthio group.
Step A: Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine [7]
Materials:
-
2-(Methylthio)pyrimidine derivative (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.1 eq)
-
Solvent (e.g., Dichloromethane, DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative in DCM and cool the solution to 0°C in an ice bath.
-
Add m-CPBA portionwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 2-(methylsulfonyl)pyrimidine is often of sufficient purity to be used directly in the next step.
Step B: Nucleophilic Substitution of the 2-(Methylsulfonyl)pyrimidine
Materials:
-
Crude 2-(Methylsulfonyl)pyrimidine derivative (1.0 eq)
-
Nucleophile (e.g., an alcohol for alkoxide or an amine) (1.1 eq)
-
Solvent (e.g., THF, Dioxane)
-
Base (if required, e.g., NaH for an alcohol)
Procedure:
-
Dissolve the 2-(methylsulfonyl)pyrimidine in the chosen solvent.
-
If using an alcohol, cool to 0°C and add NaH to form the alkoxide in situ, then add this solution to the pyrimidine. If using an amine, it can be added directly.
-
The reaction is often rapid and may proceed at room temperature or with gentle warming. Monitor closely by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
Visualization of Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 9. zenodo.org [zenodo.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Based Inhibitors
Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity
The 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid moiety is a privileged scaffold in modern medicinal chemistry. It serves as a versatile building block for a diverse range of kinase inhibitors, leveraging the pyrimidine core's ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[1][2] This scaffold has been instrumental in developing potent inhibitors for critical therapeutic targets, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Receptor-Interacting Protein Kinase 1 (RIPK1), which are key regulators of inflammation and cell death pathways.[3][4][5]
However, the very feature that makes the pyrimidine core so effective—its recognition by the conserved kinase hinge region—also presents a significant challenge: the potential for cross-reactivity.[1][6] An inhibitor designed for one kinase may bind to dozens of others, leading to off-target effects that can compromise therapeutic efficacy and cause toxicity.[7] Therefore, rigorous, multi-platform cross-reactivity profiling is not merely a supplementary step but a cornerstone of the drug discovery process. It is essential for validating a compound's mechanism of action, de-risking clinical development, and ensuring the selection of the most selective and promising candidates.[8][9]
This guide provides a comprehensive framework for researchers developing inhibitors from the this compound scaffold. We will detail the industry-standard methodologies for profiling inhibitor selectivity, explain the causality behind experimental choices, and offer a clear path for data interpretation and comparison.
Part 1: The Strategy—An Integrated Approach to Profiling
A robust profiling campaign does not rely on a single method. Instead, it integrates broad, high-throughput screening with orthogonal, in-depth validation in more physiologically relevant settings. This tiered approach is both efficient and scientifically sound, moving from a wide survey of the kinome to a precise characterization of on- and off-target interactions.[8]
Our recommended workflow involves three key stages:
-
Broad Kinome Scanning: To gain a comprehensive, unbiased view of a compound's selectivity across the human kinome.
-
Cellular Target Engagement: To confirm that the inhibitor binds its intended target within the complex milieu of a living cell and to identify unanticipated cellular off-targets.
-
Quantitative Biochemical Assays: To validate hits from screening and determine precise potency (e.g., IC50) against the primary target and critical off-targets.
Part 2: Core Methodologies and Experimental Protocols
In Vitro Kinome Scanning: The Global View
The first step in understanding selectivity is to cast a wide net. Large-scale kinase profiling platforms, such as Eurofins DiscoverX's KINOMEscan™, are the industry standard for this purpose.[10][11][12][13] These platforms utilize competition binding assays to quantitatively measure the interaction between an inhibitor and a panel of over 480 human kinases.[11][13] This approach is independent of ATP concentration and can identify inhibitors with various binding modes.[14]
Principle of KINOMEscan™: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR. A compound that binds the kinase will reduce the amount of kinase captured on the solid support.[14]
Experimental Protocol: Single-Concentration KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test inhibitor (derived from the this compound scaffold) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in the assay wells. Control reactions are run in parallel with DMSO vehicle.[15]
-
Capture & Wash: The mixture is transferred to a streptavidin-coated plate to capture the immobilized ligand and any bound kinase. Unbound components are removed through washing steps.[14][15]
-
Quantification: The amount of bound kinase is quantified by qPCR using the DNA tag as a reporter.[14][15]
-
Data Analysis: Results are often expressed as "% Control," where a lower percentage indicates a stronger binding interaction. A common threshold for a "hit" is <35% or <10% of control signal.[15]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
While in vitro assays are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a crucial biophysical method that verifies a compound binds to its intended target within intact cells.[16][17] The principle is based on ligand-induced thermal stabilization: a protein will denature and aggregate at a lower temperature than when it is stabilized by a bound ligand.[18][19][20]
Principle of CETSA: Cells are treated with the inhibitor or vehicle. The cells are then heated across a range of temperatures. At higher temperatures, proteins unfold and precipitate. If the inhibitor binds to its target, the target protein becomes more stable and remains in the soluble fraction at higher temperatures. This shift is detected by quantifying the soluble protein, typically via Western blot.[17][18][20]
Experimental Protocol: CETSA for Target Verification
-
Cell Culture & Treatment: Culture an appropriate cell line expressing the target kinase (e.g., IRAK4 or RIPK1). Treat cells with the test inhibitor at various concentrations (e.g., 0.1 to 10 µM) or with vehicle (DMSO) for a defined period.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes, followed by immediate cooling.[20]
-
Cell Lysis: Lyse the cells through freeze-thaw cycles or with lysis buffer.
-
Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by high-speed centrifugation.[18]
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the target protein using Western blot analysis with a specific antibody.
-
Data Analysis: Plot the band intensity of the soluble target protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[17]
Orthogonal Biochemical Assays: Quantifying Potency (IC50)
After identifying on- and off-targets through broad screening, it is essential to determine the precise potency of the interactions. Luminescence-based biochemical assays like Promega's ADP-Glo™ are widely used for this purpose.[21][22] This assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[23]
Principle of ADP-Glo™: The assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal that is directly proportional to the kinase activity.[21][23]
Experimental Protocol: IC50 Determination with ADP-Glo™
-
Compound Titration: Prepare a serial dilution of the test inhibitor in a multi-well plate (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction: Add the target kinase, its specific substrate, and ATP to the wells to initiate the enzymatic reaction. Incubate at room temperature for a set time (e.g., 60 minutes).
-
Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the leftover ATP. Incubate for 40 minutes.[24]
-
ADP Conversion & Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[24]
-
Luminescence Reading: Measure the light output using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Part 3: Data Interpretation & Comparative Analysis
The ultimate goal of this workflow is to build a comprehensive selectivity profile. The data should be synthesized into a clear, comparative format that enables informed decision-making.
The table below provides an illustrative comparison between a hypothetical lead compound derived from our core scaffold, "CMPD-4A," and a fictional comparator compound. Data is presented to highlight on-target potency and key off-target interactions identified through the profiling cascade.
Table 1: Illustrative Cross-Reactivity Profile Comparison
| Target Kinase | Assay Type | Parameter | CMPD-4A | Comparator-B | Rationale for Inclusion |
| IRAK4 | ADP-Glo™ | IC50 (nM) | 15 | 120 | Primary On-Target |
| RIPK1 | KINOMEscan™ | % Control @ 1µM | 92 | 5 | Structurally related desired off-target |
| JAK2 | ADP-Glo™ | IC50 (nM) | >10,000 | 85 | Common off-target for pyrimidines |
| SRC | KINOMEscan™ | % Control @ 1µM | 88 | 75 | Representative Tyrosine Kinase |
| p38α | KINOMEscan™ | % Control @ 1µM | 65 | 25 | Key inflammatory pathway kinase |
| CDK2 | ADP-Glo™ | IC50 (nM) | 2,500 | 4,500 | Cell cycle kinase; safety liability |
Data is hypothetical and for illustrative purposes only.
From this table, we can conclude that CMPD-4A is a potent and highly selective IRAK4 inhibitor. It shows minimal binding to other tested kinases, including the common off-target JAK2. In contrast, Comparator-B, while potent against RIPK1, exhibits significant cross-reactivity with JAK2 and p38α, suggesting a higher potential for off-target effects.
Conclusion
The development of selective kinase inhibitors from the this compound scaffold is a challenging but achievable goal. Success hinges on a deep and early understanding of a compound's cross-reactivity profile. By employing an integrated strategy of broad kinome scanning, cellular target engagement validation, and quantitative biochemical assays, researchers can build a robust data package. This multi-faceted approach provides the necessary insights to identify compounds with the highest potential for success, ensuring that only the most selective and potent molecules advance toward clinical development.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. ambitbio.com [ambitbio.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. benchchem.com [benchchem.com]
- 16. CETSA [cetsa.org]
- 17. annualreviews.org [annualreviews.org]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

